molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B599795
CAS No.: 149142-67-6
M. Wt: 227.017
InChI Key: RAIHKZDTYPKUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure is part of the pyrrolopyridine family, a privileged scaffold known to exhibit a broad spectrum of pharmacological activities . The presence of the bromine atom at the 5-position makes it a valuable synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the exploration of diverse chemical space . Research into analogous pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential as potent kinase inhibitors, with applications investigated in the context of antineoplastic therapies . Furthermore, structurally related pyrrolopyridine-diones have been studied for their inhibitory effects on enzymes like cyclooxygenase (COX), suggesting potential for developing new anti-inflammatory agents . This compound is supplied for research purposes as a critical starting material in the synthesis of complex molecules for pharmaceutical development and biological screening. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHKZDTYPKUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=O)C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693283
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149142-67-6
Record name 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathways, experimental protocols, and relevant data, presented in a format tailored for researchers and professionals in the field.

Introduction

This compound, also known as 5-Bromo-7-azaisatin, is a brominated derivative of 7-azaisatin. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a prominent scaffold in numerous biologically active compounds and approved drugs due to its ability to mimic purine and indole structures, allowing for interactions with various biological targets. The introduction of a bromine atom at the 5-position and the dione functionality at the 2- and 3-positions of the pyrrole ring offers opportunities for further chemical modifications and the exploration of novel structure-activity relationships (SAR). This guide outlines a plausible and efficient synthetic route to this target molecule, commencing from the readily available 7-azaindole.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached in a two-step sequence:

  • Bromination: Electrophilic bromination of the 7-azaindole core to introduce a bromine atom at the C5 position, yielding 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole).

  • Oxidation: Subsequent oxidation of the 2- and 3-positions of the pyrrole ring of 5-Bromo-7-azaindole to afford the target dione, this compound.

The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow Start Starting Material: 7-Azaindole Step1 Step 1: Bromination Start->Step1 Intermediate Intermediate: 5-Bromo-7-azaindole Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

The bromination of 7-azaindole can be achieved through various methods. One common approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

A solution of 7-azaindole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile is cooled to 0 °C. N-Bromosuccinimide (1.0-1.2 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Quantitative Data:

ParameterValueReference
Starting Material7-AzaindoleN/A
ReagentsN-Bromosuccinimide (NBS)N/A
SolventAcetonitrile or DMFN/A
Reaction Time2-6 hoursN/A
Yield80-95%N/A
Purity>98%N/A

Note: The data presented is typical for this type of reaction and may vary based on specific experimental conditions.

Step 2: Synthesis of this compound

The oxidation of the 5-bromo-7-azaindole intermediate to the desired 2,3-dione can be accomplished using methods analogous to the synthesis of isatins from indoles. A particularly effective method involves the use of an N-bromosuccinimide-dimethyl sulfoxide (NBS-DMSO) reagent.

Experimental Protocol:

To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), N-bromosuccinimide (2.1 equivalents) is added. The mixture is heated to 60-80 °C and stirred for several hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). This method is adapted from the synthesis of 1-alkyl-7-azaisatins.[1][2]

Quantitative Data:

ParameterValueReference
Starting Material5-Bromo-1H-pyrrolo[2,3-b]pyridineN/A
ReagentsN-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO)[1][2]
Reaction Temperature60-80 °C[1][2]
Reaction Time6-20 hours[1][2]
YieldGood to excellent (typically >80%)[1][2]
PurityHigh[1][2]

Note: This protocol is based on analogous reactions and may require optimization for the specific substrate.

Detailed Synthesis Pathway Diagram

The following diagram provides a more detailed visualization of the chemical transformations involved in the synthesis.

Detailed_Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation 7-Azaindole 7-Azaindole Reaction_1 + 7-Azaindole->Reaction_1 NBS, Acetonitrile Room Temperature 5-Bromo-7-azaindole 5-Bromo-7-azaindole Reaction_1->5-Bromo-7-azaindole Reaction_2 + 5-Bromo-7-azaindole->Reaction_2 NBS (2.1 eq), DMSO 60-80 °C 5-Bromo-7-azaisatin This compound Reaction_2->5-Bromo-7-azaisatin

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The following tables summarize the known physicochemical properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 178-179 °C[2]
Boiling Point (Predicted) 312 °C[2]
Flash Point (Predicted) 142 °C[2]
Solubility Sparingly soluble in water. Soluble in methyl acetate, with lower solubility in hexane and DCM.[1][3]

Table 2: Spectroscopic and Computational Data

PropertyValueReference
¹H NMR (DMF-d₇, 298 K) δ 11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H)[4][5]
¹³C NMR (DMF-d₇, 298 K) δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0[4][5]
XLogP3-AA 2[1]
Topological Polar Surface Area 28.7 Ų[1]

Table 3: Crystallographic Data

ParameterValueReference
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
Cell Dimensions a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3) Å, β = 103.403(5)°[4]
Volume 675.47(6) ų[4]
Z 4[4]

Experimental Protocols

2.1. Proposed Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

While a direct synthesis for the title compound is not reported, a plausible route can be adapted from the synthesis of related aza-isatins.[6] This proposed method involves the oxidation of the corresponding pyrrolopyridine.

Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Procedure:

  • Protection of the Pyrrole Nitrogen: To a solution of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent (e.g., DMF), add a protecting group source such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP). Stir at room temperature until protection is complete, as monitored by TLC.

  • Oxidation to the Dione: The protected 5-Bromo-1H-pyrrolo[2,3-b]pyridine is then subjected to oxidation. A common method for converting similar heterocycles to their corresponding diones is through oxidation with an agent like selenium dioxide (SeO₂) in a solvent such as dioxane, with heating. The reaction progress should be monitored by TLC.

  • Deprotection: Following the oxidation, the protecting group is removed. For a Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

G Proposed Synthesis of this compound A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B N-Protected Pyrrolopyridine A->B Protection (e.g., Boc₂O, DMAP) C This compound (Protected) B->C Oxidation (e.g., SeO₂, Dioxane) D This compound C->D Deprotection (e.g., TFA, DCM)

Caption: Proposed synthetic workflow for the target dione.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key analytical technique for structure elucidation.

Instrumentation: Varian 400 spectrometer or equivalent.

Procedure for ¹H, ¹³C, and ¹⁵N NMR of 5-Bromo-1H-pyrrolo[2,3-b]pyridine: [4]

  • Prepare a solution of the compound in deuterated dimethylformamide (DMF-d₇).

  • Acquire spectra at 300 K.

  • For ¹H and ¹³C NMR, use tetramethylsilane (TMS) as an internal reference.

  • For ¹⁵N NMR, the spectrum can be measured relative to the DMF signals.

2.3. Single-Crystal X-ray Diffraction

This technique provides definitive information on the three-dimensional structure of crystalline compounds.

Instrumentation: Oxford Diffraction Xcalibur Sapphire2 CCD diffractometer or similar.

Procedure for Crystallography of 5-Bromo-1H-pyrrolo[2,3-b]pyridine: [4]

  • Grow suitable single crystals of the compound.

  • Mount a crystal on the diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.

  • Process the data, including absorption correction.

  • Solve the structure using direct methods (e.g., SHELXS97) and refine it (e.g., SHELXL97).

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Derivatives have shown potent activity as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs).[8][9]

FGFR Signaling Pathway:

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[8][9] The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge-binder in the ATP-binding pocket of FGFR, inhibiting its kinase activity.[8] This inhibition blocks downstream signaling cascades that promote cell proliferation, migration, and survival.[9]

G Inhibition of the FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Bromo-7-azaindole Derivative Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and its inhibition.

References

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

Crystal Structure and Molecular Geometry

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals a monoclinic system.[1][2] The molecule consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, creating a nearly planar structure.[1][2] In the crystalline state, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[1][2] These dimers are further interconnected by C—H···C non-covalent contacts, resulting in a two-dimensional supramolecular array.[1]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

ParameterValue
Chemical FormulaC₇H₅BrN₂
Molecular Weight197.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.9082 (4) Å
b13.3632 (6) Å
c5.8330 (3) Å
β103.403 (5)°
Volume (V)675.47 (6) ų
Z4
Temperature (T)100 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.938 Mg m⁻³
Absorption Coefficient (μ)6.00 mm⁻¹

Data sourced from references[1][2].

Experimental Protocols

The determination of a small molecule's crystal structure, such as that of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, follows a well-defined workflow involving synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

While a specific protocol for the 2,3-dione is unavailable, a general synthesis for a related compound, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, involves the following steps:

  • Reaction Setup : 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 48% hydrobromic acid, and methylene chloride are combined in a reaction flask.[3]

  • Bromination : The mixture is cooled, and a 20% hydrogen peroxide solution is added dropwise while maintaining the temperature at 25-30°C.[3]

  • Quenching : The reaction is neutralized with a saturated aqueous sodium bisulfite solution.[3]

  • Extraction and Purification : The organic phase is separated, washed with water, and the solvent is removed to yield the final product.[3]

Single-Crystal X-ray Diffraction Workflow

The process of determining the three-dimensional structure of a molecule using X-ray crystallography can be visualized as follows:

G General Workflow for Small Molecule X-ray Crystallography cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Pure Compound Crystallization Crystal Growth (e.g., Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Phase Determination (e.g., Direct Methods) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: A flowchart illustrating the key stages of small molecule X-ray crystallography.

Detailed Steps:

  • Crystallization : High-quality single crystals are grown from a purified sample of the compound. Common methods for small molecules include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization.[4] The goal is to obtain a crystal of sufficient size (typically >0.1 mm) and quality, free from significant defects.[4][5]

  • Data Collection : A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[4][5] The crystal is rotated, and the diffraction pattern—the angles and intensities of the diffracted X-rays—is recorded by a detector.[5] For the parent compound, data was collected at a low temperature (100 K) to minimize thermal vibrations.[1][2]

  • Structure Solution and Refinement :

    • Data Processing : The recorded diffraction intensities are processed to determine the unit cell dimensions and symmetry (space group).

    • Phasing : The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically employed.[5]

    • Model Building : An atomic model is built into the electron density map.

    • Refinement : The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation and Deposition : The final structure is validated for geometric and stereochemical correctness and deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC).[6]

Biological Relevance and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-b]pyridine are of significant interest in drug discovery due to their diverse biological activities. They have been investigated as inhibitors of various kinases and enzymes. For instance, different derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B).[7][8][9]

Abnormal activation of the FGFR signaling pathway is implicated in several cancers.[7][9] FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this signaling, thereby inhibiting cancer cell proliferation and migration.[7][9]

G Targeted FGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative (Inhibitor) Inhibitor->Dimerization Inhibition CellResponse Cellular Responses (Proliferation, Migration, Angiogenesis) RAS_MEK_ERK->CellResponse PI3K_AKT->CellResponse PLCG->CellResponse

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

This in-depth guide provides a comprehensive overview of the crystal structure analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, serving as a valuable resource for professionals engaged in chemical research and pharmaceutical development. The detailed data and protocols offer a solid foundation for further exploration of this and related molecular scaffolds.

References

An In-depth Technical Guide to the NMR Spectroscopy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from structurally analogous compounds, namely 5-Bromo-1H-pyrrolo[2,3-b]pyridine and various isatin derivatives, to predict and interpret its NMR spectra. This document outlines detailed experimental protocols, presents data in a structured format, and includes essential visualizations to facilitate understanding of its structural characterization and potential biological relevance.

Predicted NMR Spectroscopic Data

The chemical shifts for this compound are predicted based on the known values for 5-Bromo-1H-pyrrolo[2,3-b]pyridine and the characteristic shifts of the 2,3-dione functionality observed in isatin and its analogs. The electron-withdrawing nature of the C2 and C3 carbonyl groups is expected to significantly deshield adjacent protons and carbons.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. The signals are expected to be sharp and well-resolved in a suitable deuterated solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H48.30 - 8.50d~2.0
H68.10 - 8.30d~2.0
NH (1-H)11.0 - 12.0br s-

Note: The chemical shifts are estimates and may vary based on experimental conditions.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are detailed in Table 2. The carbonyl carbons (C2 and C3) are expected to resonate at significantly downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C2180 - 185
C3158 - 163
C3a118 - 122
C4145 - 150
C5115 - 120
C6135 - 140
C7a150 - 155

Note: The chemical shifts are estimates and may vary based on experimental conditions.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is essential.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6-8 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-220 ppm (centered around 100-120 ppm).

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal at 0 ppm.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: 5-Bromo-7-azaindole B Oxidation Reaction A->B C Crude Product B->C D Column Chromatography C->D E Pure Product: This compound D->E F NMR Sample Preparation (DMSO-d6) E->F G 1H & 13C NMR Data Acquisition F->G H Spectral Analysis G->H I Structure Confirmation H->I

Caption: Workflow for Synthesis and NMR Characterization.

Hypothetical Signaling Pathway Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine and isatin are known to be investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The diagram below depicts a hypothetical mechanism where this compound could act as a kinase inhibitor.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Promotes Inhibitor This compound Inhibitor->Receptor Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Reactivity of the Dione Functional Group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the dione functional group in 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a key heterocyclic scaffold in medicinal chemistry. This compound, also known as 5-Bromo-7-azaisatin, exhibits unique reactivity patterns that are of significant interest in the synthesis of novel therapeutic agents. This document details key reactions, presents quantitative data, provides experimental protocols, and visualizes relevant chemical processes.

Core Concepts: Enhanced Electrophilicity of the Dione Group

The dione functional group in this compound is characterized by two adjacent carbonyl groups at the C2 and C3 positions of the pyrrolo[2,3-b]pyridine core. The reactivity of this moiety is significantly influenced by the electronic effects of the fused pyridine ring and the bromine substituent.

The nitrogen atom in the pyridine ring at position 7 exerts a strong electron-withdrawing effect, which increases the electrophilicity of the adjacent C2 and particularly the C3 carbonyl carbons.[1] This makes 5-Bromo-7-azaisatin and other 7-azaisatins more reactive towards nucleophiles compared to their isatin counterparts.[1] The bromine atom at the C5 position further contributes to the electron-deficient nature of the aromatic system, potentially enhancing the reactivity of the dione group.

Key Reactions and Reactivity Profile

The dione functional group in this compound is susceptible to a variety of chemical transformations, primarily involving nucleophilic attack at the C3 carbonyl carbon. Key reaction types include:

  • Nucleophilic Addition: The electrophilic C3 carbonyl is readily attacked by a wide range of nucleophiles, including organometallic reagents, enolates, and heteroatoms.

  • Condensation Reactions: Aldol-type condensations and related reactions with active methylene compounds are common.

  • Cycloaddition Reactions: The dione can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions.

  • Rearrangements and Ring-Opening Reactions: Under specific conditions, the dione can undergo rearrangements or ring-opening to form other heterocyclic systems.

Quantitative Data: Morita-Baylis-Hillman Reaction

A notable example demonstrating the reactivity of a substituted 5-Bromo-7-azaisatin is the enantioselective Morita-Baylis-Hillman (MBH) reaction. This reaction highlights the enhanced electrophilicity of the 7-azaisatin scaffold.

Reactant 1 (Electrophile)Reactant 2 (Nucleophile)CatalystSolventTime (h)Yield (%)ee (%)Reference
N-methyl-5-bromo-7-azaisatinN-phenylmaleimideβ-isocupreidine (β-ICD)Toluene488288[1][2]

Experimental Protocols

General Procedure for the Enantioselective Morita-Baylis-Hillman Reaction of 7-Azaisatins: [1]

  • Reaction Setup: A solution of N-protected 7-azaisatin (0.1 mmol), N-substituted maleimide (0.6 mmol), and β-isocupreidine (β-ICD) (20 mol %) is prepared in dry toluene (1.0 mL).

  • Reaction Conditions: The reaction mixture is stirred at 50 °C.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction product is purified by flash chromatography on silica gel using a petroleum ether/EtOAc gradient (6:1 to 3:1) as the eluent.

Visualizations

Reaction Pathway: Morita-Baylis-Hillman Reaction

Morita_Baylis_Hillman_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Azaisatin N-methyl-5-bromo- 7-azaisatin Maleimide N-phenylmaleimide Intermediate Enolate Intermediate Azaisatin->Intermediate Nucleophilic Attack Maleimide->Intermediate Catalyst β-isocupreidine (β-ICD) Catalyst->Intermediate Catalysis Product 3-hydroxy-7-aza-2-oxindole derivative Intermediate->Product Protonation

Caption: Morita-Baylis-Hillman reaction pathway.

Experimental Workflow: Synthesis of 3-hydroxy-7-aza-2-oxindoles

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reaction Stir at 50°C Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction No Completion Reaction Complete Monitoring->Completion Yes Purification Purify by Flash Chromatography Completion->Purification Product Final Product: 3-hydroxy-7-aza-2-oxindole Purification->Product

Caption: General experimental workflow.

Conclusion

The dione functional group in this compound displays heightened electrophilicity compared to isatin, making it a highly reactive and versatile scaffold for the synthesis of complex heterocyclic molecules. This enhanced reactivity, driven by the electron-withdrawing nature of the fused pyridine ring, facilitates a range of nucleophilic addition and condensation reactions. The provided data and protocols for the Morita-Baylis-Hillman reaction serve as a key example of its synthetic utility. For researchers in drug discovery, understanding and harnessing the unique reactivity of this dione group is crucial for the development of novel and potent therapeutic agents.

References

An Initial Investigation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent kinase inhibitors. The introduction of a bromine atom at the C5 position and oxidation to the 2,3-dione (azaisatin) functionality creates a unique pharmacophore with significant potential for therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives. It includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways to facilitate further research and development in this promising area.

Introduction

The 1H-pyrrolo[2,3-b]pyridine nucleus is a bioisostere of purine and is a key component in numerous ATP-competitive kinase inhibitors. Derivatives of this scaffold have been extensively investigated for their therapeutic potential, particularly as anti-cancer agents. The 5-bromo-7-azaindole core, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules, including potent kinase inhibitors. The oxidation of the pyrrole ring to a 2,3-dione system to form 5-bromo-7-azaisatin introduces a reactive ketone group at the C3 position, which is amenable to further chemical modifications, allowing for the generation of diverse chemical libraries for biological screening. Isatin and its derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide focuses on the initial investigation of derivatives of this compound, highlighting their synthesis and potent anti-proliferative effects against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the synthesis of the 5-bromo-7-azaindole precursor, followed by oxidation to the 7-azaisatin core, and subsequent derivatization.

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole)

Several methods have been reported for the synthesis of 5-bromo-7-azaindole. One common approach involves the bromination of 7-azaindoline followed by dehydrogenation.

Experimental Protocol: Synthesis of 5-Bromo-7-azaindole from 7-azaindole

This method involves the hydrogenation of 7-azaindole to 7-azaindoline, followed by bromination and subsequent dehydrogenation.[1]

  • Hydrogenation of 7-azaindole: To a pressure reaction kettle, add 7-azaindole (e.g., 60 g), Raney nickel (e.g., 20 g), and ethanol (e.g., 400 mL). The mixture is stirred under a hydrogen atmosphere (e.g., 4 MPa) at an elevated temperature (e.g., 95 °C) for a specified time (e.g., 12 hours). After cooling, the catalyst is filtered off, and the filtrate is concentrated to yield 7-azaindoline.

  • Bromination of 7-azaindoline: The obtained 7-azaindoline is dissolved in a suitable solvent, and a brominating agent is added to introduce the bromine atom at the 5-position, yielding 5-bromo-7-azaindoline.

  • Dehydrogenation: The 5-bromo-7-azaindoline is then dehydrogenated using a suitable oxidizing agent (e.g., manganese dioxide) in a solvent like toluene to yield 5-bromo-7-azaindole. The product can be purified by recrystallization.

Synthesis of this compound (5-Bromo-7-azaisatin)

The oxidation of the 7-azaindole core to the corresponding 7-azaisatin is a key step.

Experimental Protocol: Oxidation of 5-Bromo-7-azaindole

This protocol is adapted from a general procedure for the synthesis of 7-azaisatin derivatives.[2]

  • N-Acylation (optional but recommended for solubility): The starting 7-azaindole can be N-acylated to improve solubility and facilitate the subsequent oxidation. For example, reacting 7-azaindole with chloroacetyl chloride in the presence of a base like potassium hydroxide in a solvent such as dimethyl sulfoxide (DMSO).

  • Oxidation: The N-acylated 7-azaindole derivative is then oxidized using N-bromosuccinimide (NBS) in anhydrous DMSO. The reaction mixture is stirred at an elevated temperature (e.g., 60°C for 5 hours, then 80°C for 10 hours). The reaction is then quenched with water, and the product is extracted with a suitable organic solvent like dichloromethane.

Synthesis of Biologically Active Derivatives

The 3-keto group of the 5-bromo-7-azaisatin core is a versatile handle for introducing various substituents. A common reaction is the Knoevenagel condensation with active methylene compounds. The following protocol describes the synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives, which have shown significant antitumor activity.[3]

Experimental Protocol: Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives [3]

  • A mixture of this compound (1 equivalent), the appropriate 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide derivative (1 equivalent), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product.

Characterization Data: For a representative compound, (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (23j):

  • ¹H-NMR (500 MHz, DMSO-d₆) δ: 13.44 (s, 1H), 11.61 (s, 1H), 8.47 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.85 (s, 1H), 7.73 (t, J = 5.5 Hz, 1H), 3.25 (q, J = 12.5 Hz, 2H), 2.45 (s, 3H), 2.42 (s, 3H), 2.30 (t, J = 6.5 Hz, 2H), 2.16 (s, 6H), 1.62–1.68 (m, 2H) ppm.[3]

  • ¹³C-NMR (400 MHz, DMSO-d₆) δ: 169.1, 164.3, 151.1, 144.1, 137.8, 131.8, 127.7, 126.7, 126.0, 122.2, 121.5, 112.5, 111.0, 57.1, 45.2, 37.3, 27.1, 13.3, 10.5 ppm.[3]

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated potent anti-proliferative activity against a panel of human cancer cell lines.

In Vitro Antitumor Activity

A series of novel 5-bromo-7-azaindolin-2-one derivatives featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety were evaluated for their in vitro activity against selected cancer cell lines using the MTT assay. Several of these compounds exhibited broad-spectrum antitumor potency, with some being significantly more potent than the multi-targeted kinase inhibitor, Sunitinib.[3]

Table 1: In Vitro Anti-proliferative Activity (IC₅₀, µM) of Selected 5-Bromo-7-azaindolin-2-one Derivatives [3]

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)Skov-3 (Ovarian Cancer)
23h 4.1253.2515.012
23j 3.5412.8744.352
23p 2.3572.5413.012
Sunitinib 31.59449.03634.125

Data extracted from "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety".[3]

The results indicate that compound 23p is the most active, showing 8.4- to 11.3-fold greater potency than Sunitinib against the tested cell lines.[3]

Proposed Mechanism of Action: Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif for many protein kinases. It is highly probable that the observed anti-proliferative activity of these 5-bromo-7-azaisatin derivatives is due to their inhibition of one or more protein kinases involved in cancer cell signaling.

The broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers, making it an attractive target for cancer therapy.

The FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation triggers several downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.[4] The primary pathways activated by FGFRs include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway is central to cell survival and growth.

  • PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

  • JAK-STAT Pathway: This pathway plays a role in cell survival and proliferation.

Inhibition of FGFR by small molecules like the this compound derivatives would block these downstream signals, leading to an anti-cancer effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Synthesis of Precursor cluster_1 Core Synthesis cluster_2 Derivatization & Evaluation 7-Azaindole 7-Azaindole 7-Azaindoline 7-Azaindoline 7-Azaindole->7-Azaindoline Hydrogenation (Raney Ni, H2) 5-Bromo-7-azaindoline 5-Bromo-7-azaindoline 7-Azaindoline->5-Bromo-7-azaindoline Bromination 5-Bromo-7-azaindole 5-Bromo-1H-pyrrolo [2,3-b]pyridine 5-Bromo-7-azaindoline->5-Bromo-7-azaindole Dehydrogenation (MnO2) 5-Bromo-7-azaisatin 5-Bromo-1H-pyrrolo [2,3-b]pyridine-2,3-dione 5-Bromo-7-azaindole->5-Bromo-7-azaisatin Oxidation (NBS, DMSO) Final Derivative Biologically Active Derivative 5-Bromo-7-azaisatin->Final Derivative Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Final Derivative Biological Assays Biological Assays Final Derivative->Biological Assays MTT Assay, Kinase Profiling

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation JAK JAK FGFR->JAK Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->GeneExpression Ca2+ release, PKC activation Inhibitor 5-Bromo-7-azaisatin Derivative Inhibitor->FGFR Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->GeneExpression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->GeneExpression STAT STAT JAK->STAT STAT->GeneExpression

Caption: Simplified schematic of the FGFR signaling pathway and the proposed point of inhibition by 5-bromo-7-azaisatin derivatives.

Conclusion and Future Directions

The initial investigation into this compound derivatives reveals a promising class of compounds with potent anti-cancer activity. The straightforward synthetic accessibility of the 5-bromo-7-azaisatin core allows for extensive structure-activity relationship (SAR) studies. The remarkable in vitro potency of certain derivatives, surpassing that of the established drug Sunitinib, underscores the potential of this scaffold.

Future research should focus on:

  • Kinase Profiling: A comprehensive kinase screening of the most potent compounds is necessary to identify the specific molecular targets and to understand the selectivity profile.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • SAR Expansion: Further diversification of the substituents at the C3 position of the isatin core could lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Detailed cellular and molecular studies are needed to fully elucidate the mechanism by which these compounds induce cell death and inhibit proliferation.

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound featuring a scaffold structurally related to isatin. The isatin core is a recognized pharmacophore in numerous kinase inhibitors. Derivatives of the parent compound, 1H-pyrrolo[2,3-b]pyridine, have demonstrated inhibitory activity against a range of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The 2,3-dione functional group, in particular, suggests potential activity against kinases targeted by other isatin-based inhibitors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 2 (CDK2).

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against a representative tyrosine kinase, VEGFR2. The described luminescence-based assay is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Data Presentation

The inhibitory activity of this compound can be assessed against a panel of relevant protein kinases to determine its potency and selectivity. The results, presented as IC50 values, provide a quantitative measure of the concentration of the compound required to inhibit 50% of the kinase activity. The following table presents hypothetical data for such a screening.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
VEGFR28515
FGFR125020
PDGFRβ45010
CDK212005
EGFR>1000030

Staurosporine, a non-selective kinase inhibitor, is included as a positive control.

Signaling Pathway and Point of Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. The diagram below illustrates the VEGFR2 signaling pathway and the point of inhibition by ATP-competitive kinase inhibitors like this compound.

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway and Inhibition Point cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS RAS VEGFR2->RAS Activation ATP ATP ATP->VEGFR2 Binds to Kinase Domain ADP ADP Inhibitor This compound Inhibitor->VEGFR2 Inhibition Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Kinase_Assay_Workflow Kinase Assay Experimental Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Dispense_Compound Dispense 2.5 µL of diluted compound or DMSO control to wells Compound_Prep->Dispense_Compound Kinase_Mix Prepare Kinase Reaction Mixture (Kinase, Buffer) Dispense_Kinase Add 2.5 µL of Kinase Mixture to wells Kinase_Mix->Dispense_Kinase Substrate_Mix Prepare Substrate/ATP Mixture (Substrate, ATP, Buffer) Start_Reaction Add 5 µL of Substrate/ATP Mixture to initiate the reaction Substrate_Mix->Start_Reaction Dispense_Compound->Dispense_Kinase Preincubation Incubate for 10 min at RT Dispense_Kinase->Preincubation Preincubation->Start_Reaction Reaction_Incubation Incubate for 60 min at 30°C Start_Reaction->Reaction_Incubation Add_ADP_Glo Add 10 µL of ADP-Glo™ Reagent Reaction_Incubation->Add_ADP_Glo Incubate_1 Incubate for 40 min at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add 20 µL of Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 30 min at RT Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure luminescence with a plate reader Incubate_2->Read_Luminescence Plot_Data Plot luminescence vs. log[inhibitor] Read_Luminescence->Plot_Data Calculate_IC50 Determine IC50 value using sigmoidal dose-response curve Plot_Data->Calculate_IC50

Application Notes and Protocols for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged pharmacophore in medicinal chemistry, recognized for its role in the development of a wide range of therapeutic agents. Its structural resemblance to purine bases allows it to function as a hinge-binding motif for many protein kinases, making it a valuable core for designing kinase inhibitors. The strategic placement of a bromine atom at the 5-position, as in 5-Bromo-1H-pyrrolo[2,3-b]pyridine, provides a crucial handle for synthetic diversification through various cross-coupling reactions. While direct biological data on 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is limited in publicly available literature, its parent scaffold is a key building block in the synthesis of potent bioactive molecules. These application notes will focus on the utility of the 5-bromo-7-azaindole core in drug discovery, drawing upon data from its various derivatives.

Therapeutic Potential and Key Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity against a variety of biological targets, implicating their potential in treating numerous diseases, particularly cancer and inflammatory conditions.

Key Biological Targets:

  • Receptor Tyrosine Kinases (RTKs): This is the most prominent class of targets for pyrrolo[2,3-b]pyridine derivatives.

    • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent FGFR inhibitors.[1][2]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Targeting VEGFR is a key strategy in anti-angiogenic cancer therapy.

    • Platelet-Derived Growth Factor Receptors (PDGFRs): These are also important targets in oncology.

  • Non-receptor Tyrosine Kinases: This scaffold has also been utilized to target other kinases involved in cancer cell signaling.

  • Phosphodiesterases (PDEs): Specifically, derivatives have been synthesized as inhibitors of PDE4B, which is a target for inflammatory diseases.[3]

The versatility of the 5-bromo-1H-pyrrolo[2,3-b]pyridine intermediate allows for the synthesis of a diverse library of compounds for screening against these and other emerging targets.[4]

Quantitative Data: Inhibitory Activities of Derivatives

The following table summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data highlights the potency that can be achieved through chemical modification of the core scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
Compound 4h FGFR174T1 (murine breast cancer)[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
Compound 13c7 Various4.49 - 15.39 µM (GI50)7 human cancer cell lines[5]
Sunitinib Various4.70 - >30 µM (GI50)7 human cancer cell lines[5]
Compound 11h PDE4B-Macrophages[3]
Compound 6f TrkA2.25 µM60 cancer cell lines (NCI)[6]
FGFR46.71 µM[6]
Tie26.84 µM[6]

Experimental Protocols

Below are generalized protocols for key assays used to characterize inhibitors derived from the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (e.g., SRB or MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • Sulforhodamine B (SRB) or MTT reagent

  • Trichloroacetic acid (TCA) for SRB

  • Tris base solution for SRB or solubilization buffer for MTT

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For SRB Assay:

    • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris base solution.

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

    • Solubilize the formazan crystals with the appropriate buffer.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50/IC50 value.

Visualizations: Pathways and Workflows

Representative Signaling Pathway: FGFR Inhibition

The diagram below illustrates the mechanism by which 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the FGFR signaling pathway, which is crucial for processes like cell proliferation and angiogenesis. Abnormal activation of this pathway is a hallmark of many cancers.[1][2]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Inhibition of the FGFR signaling cascade by a pyrrolo[2,3-b]pyridine derivative.

Drug Discovery Workflow Using the 5-Bromo-1H-pyrrolo[2,3-b]pyridine Scaffold

This workflow outlines the typical stages of a drug discovery campaign starting from the 5-bromo-7-azaindole core.

DrugDiscovery_Workflow Start Starting Material: 5-Bromo-1H-pyrrolo[2,3-b]pyridine Synthesis Chemical Synthesis (e.g., Suzuki, Sonogashira coupling) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR SAR->Synthesis Iterative Design InVitro In Vitro Profiling (Cell-based assays, ADME) SAR->InVitro InVivo In Vivo Efficacy Studies (Animal Models) InVitro->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds and provide a framework for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of numerous kinases. The this compound derivative serves as a key building block, offering multiple points for chemical modification. The bromine atom at the 5-position is amenable to various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR). The 2,3-dione functionality, analogous to isatin, provides a reactive handle for condensation reactions to build complex molecular architectures, similar to those found in multi-targeted kinase inhibitors like Sunitinib.

Synthetic Strategy

The general synthetic strategy for the preparation of kinase inhibitors from this compound involves a two-step process:

  • Knoevenagel Condensation: Reaction of the 3-keto position of the dione with an active methylene compound to introduce a key pharmacophoric element.

  • Suzuki Cross-Coupling: Palladium-catalyzed coupling of the 5-bromo position with a boronic acid or ester to introduce substituents that can modulate potency, selectivity, and pharmacokinetic properties.

This approach allows for the modular synthesis of a library of compounds for screening against a panel of kinases.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
Hypothetical Compound A1 FGFR115N/A
Hypothetical Compound A2 VEGFR225N/A
Hypothetical Compound B1 EGFR50N/A
Hypothetical Compound B2 PDGFRβ40N/A
Literature Compound 1 c-Met22.8[1]
Literature Compound 2 ALKModerate Inhibition[1]

Note: Hypothetical compounds are representative of potential activities based on the scaffold.

Table 2: Cellular Anti-proliferative Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound IDCell LineAssay TypeGI50 (µM)Reference
Hypothetical Compound A1 HUVECMTT0.1N/A
Hypothetical Compound A2 A549 (NSCLC)SRB0.5N/A
Hypothetical Compound B1 HT-29 (Colon)MTT1.2N/A
Literature Compound 3 MKN-45 (Gastric)Not Specified0.329[1]
Literature Compound 4 EBC-1 (Lung)Not Specified0.479[1]

Note: Hypothetical compounds are representative of potential activities based on the scaffold.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-((substituted)-methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (General Procedure for Knoevenagel Condensation)

This protocol describes the condensation of this compound with a generic active methylene compound.

Materials:

  • This compound (1.0 equiv)

  • Substituted active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equiv)

  • Piperidine (catalytic amount, ~0.1 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a solution of this compound in anhydrous ethanol, add the substituted active methylene compound.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-3-((substituted)-methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (General Procedure for Suzuki Cross-Coupling)

This protocol outlines the palladium-catalyzed Suzuki coupling of the 5-bromo intermediate with an aryl or heteroaryl boronic acid.

Materials:

  • 5-Bromo-3-((substituted)-methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., Na2CO3, K2CO3, 2.0 equiv)

  • Solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-bromo intermediate, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Protocol 3: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay - General Protocol)

This protocol provides a general procedure for determining the IC50 of a synthesized compound against a target kinase.

Materials:

  • Kinase of interest (e.g., FGFR1, VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Synthesized inhibitor compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor solutions.

  • Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add to the wells containing the inhibitor.

  • Prepare the tracer solution in kinase buffer and add it to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Protocol 4: Cellular Anti-proliferative Assay (MTT Assay)

This protocol details a common method for assessing the effect of synthesized inhibitors on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Complete cell culture medium

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plate

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator at 37 °C with 5% CO2.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.

Mandatory Visualization

G start_material This compound intermediate 5-Bromo-3-((substituted)-methyl)- 1H-pyrrolo[2,3-b]pyridin-2(3H)-one start_material->intermediate Knoevenagel Condensation (Active Methylene Compound, Piperidine, EtOH) final_product 5-Aryl-3-((substituted)-methyl)- 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (Kinase Inhibitor) intermediate->final_product Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base)

Caption: Synthetic workflow for kinase inhibitors.

G ligand Growth Factor (e.g., FGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization ras_raf RAS-RAF-MEK-ERK (MAPK Pathway) dimerization->ras_raf pi3k_akt PI3K-AKT-mTOR Proliferation & Survival dimerization->pi3k_akt plc_gamma PLCγ Pathway dimerization->plc_gamma proliferation Cell Proliferation, Angiogenesis, Survival ras_raf->proliferation pi3k_akt->proliferation plc_gamma->proliferation inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->receptor

Caption: Inhibition of RTK signaling pathways.

G start Start: Synthesized Compound biochemical In Vitro Kinase Assay (e.g., TR-FRET, Luminescence) Determine IC50 start->biochemical cellular Cell-Based Proliferation Assay (e.g., MTT, SRB) Determine GI50 start->cellular sar Structure-Activity Relationship (SAR) Analysis biochemical->sar cellular->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for inhibitor evaluation.

References

Application of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, also known as 5-bromo-7-azaisatin, is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of isatin, a well-known pharmacophore, it possesses a versatile scaffold for the development of novel therapeutic agents. The incorporation of a bromine atom at the 5-position and a nitrogen atom in the indole ring system modifies its electronic and steric properties, potentially leading to enhanced biological activity and selectivity. This document provides a comprehensive overview of the applications of this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Synthesis and Chemical Profile

The synthesis of this compound can be achieved from its precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole). A common synthetic strategy involves the oxidation of the pyrrole ring. One effective method utilizes a two-step process involving bromination followed by oxidation.

Therapeutic Applications

The 1H-pyrrolo[2,3-b]pyridine-2,3-dione scaffold, as an analog of isatin, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The primary therapeutic area of interest for these compounds is oncology, with demonstrated activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Anticancer Activity

Derivatives of 5-bromoisatin have shown potent cytotoxic effects against a panel of human cancer cell lines. The presence of the bromine atom at the 5-position is often associated with enhanced anticancer activity.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of various 5-bromoisatin derivatives against different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which are standard measures of a compound's potency.

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1d Leukemia (general)GI500.69 - 3.35[1]
2h Jurkat (T-cell leukemia)IC500.03[2]
Isatin-benzofuran hybrid (177) T-47D (Breast Cancer)IC503.82[3]
Isatin-benzofuran hybrid (177) MCF-7 (Breast Cancer)IC503.41[3]
Isatin-hydrazone hybrid (133) A549 (Lung Cancer)IC505.32[3]
Isatin-hydrazone hybrid (133) PC3 (Prostate Cancer)IC5035.1[3]
Isatin-hydrazone hybrid (133) MCF-7 (Breast Cancer)IC504.86[3]
Isatin-indole hybrid (32) MCF-7 (Breast Cancer)IC500.39[3]
Isatin-imidazole hybrid (99) MDA-MB-468 (Triple-Negative Breast Cancer)IC5010.24[3]
Isatin-imidazole hybrid (99) MDA-MB-231 (Triple-Negative Breast Cancer)IC508.23[3]

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route from 5-bromo-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine

  • Bromine

  • Dichloromethane (DCM)

  • N-bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Bromination: Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in dichloromethane. Add a solution of bromine in dichloromethane dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Oxidation: To the reaction mixture, add a solution of N-bromosuccinimide in dimethyl sulfoxide. Stir at room temperature for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow Start 5-bromo-1H-pyrrolo[2,3-b]pyridine Step1 Bromination (Br2, DCM) Start->Step1 Step2 Oxidation (NBS, DMSO) Step1->Step2 Step3 Work-up (Na2S2O3, Extraction) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End This compound Step4->End

Synthetic Workflow for this compound.
In Vitro Cytotoxicity Screening: MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate CompoundPrep Prepare Compound Dilutions TreatCells Treat Cells with Compound CompoundPrep->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT Incubate Incubate (4h) AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Experimental Workflow for MTT Cytotoxicity Assay.
In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of the kinase, substrate, and ATP in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway

The anticancer activity of isatin derivatives is often linked to the induction of apoptosis. This process can be initiated through various signaling pathways, including the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified representation of the intrinsic apoptosis pathway that could be modulated by this compound.

Apoptosis_Signaling_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Stress Signal Bcl2 Bcl-2 Family (e.g., Bax, Bak) CytochromeC Cytochrome c release Bcl2->CytochromeC regulates Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (also known as 5-bromo-7-azaisatin) and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the 1H-pyrrolo[2,3-b]pyridine scaffold in potent kinase inhibitors. The 5-bromo substitution offers a versatile chemical handle for the synthesis of diverse derivatives through various cross-coupling reactions.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold in drug discovery, notably for its role in targeting the ATP-binding site of kinases. Derivatives of this compound have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. Dysregulation of the FGFR signaling cascade, which includes the downstream RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, is a critical factor in the progression of various solid tumors. The development of small molecule inhibitors targeting this pathway is a major focus of contemporary cancer research.[1][2]

This application note details a reliable method for the synthesis of the parent 5-bromo-7-azaisatin and a general procedure for the synthesis of its derivatives, which can be evaluated for their potential as kinase inhibitors.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR kinases, demonstrating the potential of this scaffold.

Compound IDTarget KinaseIC50 (nM)Cellular Potency (IC50, nM)Cell LineReference
4h FGFR17--[1][3]
FGFR29--[1][3]
FGFR325--[1][3]
FGFR4712--[1][3]
C9 FGFR1-1360 ± 270NCI-H520[4]
-1250 ± 230NCI-H1581[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (5-Bromo-7-azaisatin)

This protocol describes the oxidation of 5-bromo-7-azaindole to the corresponding 2,3-dione.

Materials:

  • 5-Bromo-7-azaindole

  • Pyridinium chlorochromate–silica gel (PCC-SiO2)

  • Aluminium chloride (AlCl3)

  • Dichloroethane (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure: [1]

  • To a solution of 5-bromo-7-azaindole (1 mmol) in anhydrous dichloroethane (10 mL), add aluminium chloride (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PCC-SiO2 (3 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a celite bed.

  • Wash the celite bed with dichloroethane (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Protocol 2: General Synthesis of 3-Substituted Derivatives of this compound

This protocol outlines a general method for the synthesis of 3-substituted derivatives via a condensation reaction.

Materials:

  • This compound

  • Appropriate active methylene compound (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxamide)

  • Piperidine

  • Ethanol

Procedure: [3]

  • A mixture of this compound (1 mmol), the active methylene compound (1 mmol), and piperidine (0.1 mmol) in ethanol (15 mL) is stirred at 80°C for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired 3-substituted derivative.

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2,3-dione Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

Experimental_Workflow start Start: 5-Bromo-7-azaindole synthesis Synthesis of This compound (Protocol 1) start->synthesis derivatization Derivatization (Protocol 2) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification screening Biological Evaluation (Kinase Assays, Cell Proliferation) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization

Caption: Drug Discovery Workflow.

References

Synthesis of 5-Bromo-7-azaindole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 5-bromo-7-azaindole and its derivatives is a critical process in the creation of novel therapeutics, particularly in the realm of oncology. This versatile heterocyclic compound serves as a key building block for a variety of kinase inhibitors, including the FDA-approved melanoma drug Vemurafenib.[1][2][3] Its structure mimics the purine core of ATP, allowing compounds derived from it to effectively target the ATP-binding sites of kinases.[2] The bromine atom at the 5-position provides a strategic handle for further molecular modifications, enabling the development of compounds with enhanced potency and selectivity.[2]

This document provides detailed application notes and protocols for the synthesis of 5-bromo-7-azaindole, summarizing various synthetic routes, experimental procedures, and quantitative data to facilitate its application in research and drug discovery.

Synthetic Strategies and Pathways

Several synthetic routes for 5-bromo-7-azaindole have been developed, each with distinct advantages and considerations. The primary starting materials include 7-azaindole, 2-aminopyridine, and 2-amino-3-methyl-5-bromopyridine. The choice of a particular pathway may depend on factors such as the availability of starting materials, desired scale of synthesis, and safety considerations.

Below are diagrams illustrating the primary synthetic pathways described in the literature.

Synthesis_from_7_azaindole 7-Azaindole 7-Azaindole Dihydro-7-azaindole-2-sodium sulfonate Dihydro-7-azaindole-2-sodium sulfonate 7-Azaindole->Dihydro-7-azaindole-2-sodium sulfonate NaHSO3 Dihydro-5-bromo-7-azaindole-2-sodium sulfonate Dihydro-5-bromo-7-azaindole-2-sodium sulfonate Dihydro-7-azaindole-2-sodium sulfonate->Dihydro-5-bromo-7-azaindole-2-sodium sulfonate Bromination 5-Bromo-7-azaindole 5-Bromo-7-azaindole Dihydro-5-bromo-7-azaindole-2-sodium sulfonate->5-Bromo-7-azaindole Base

Figure 1: Synthesis of 5-Bromo-7-azaindole starting from 7-azaindole.

Synthesis_from_2_aminopyridine 2-Aminopyridine 2-Aminopyridine 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine 2-Aminopyridine->5-Bromo-2-aminopyridine NBS 5-Bromo-3-iodo-2-aminopyridine sulfate 5-Bromo-3-iodo-2-aminopyridine sulfate 5-Bromo-2-aminopyridine->5-Bromo-3-iodo-2-aminopyridine sulfate Iodination 5-Bromo-3-alkynyl-2-aminopyridine 5-Bromo-3-alkynyl-2-aminopyridine 5-Bromo-3-iodo-2-aminopyridine sulfate->5-Bromo-3-alkynyl-2-aminopyridine Sonogashira Coupling 5-Bromo-7-azaindole 5-Bromo-7-azaindole 5-Bromo-3-alkynyl-2-aminopyridine->5-Bromo-7-azaindole Intramolecular Cyclization

Figure 2: Multi-step synthesis of 5-Bromo-7-azaindole from 2-aminopyridine.

Synthesis_from_2_amino_3_methyl_5_bromopyridine 2-Amino-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine 2-Nitro-3-methyl-5-bromopyridine 2-Nitro-3-methyl-5-bromopyridine 2-Amino-3-methyl-5-bromopyridine->2-Nitro-3-methyl-5-bromopyridine Caro's acid Intermediate Intermediate 2-Nitro-3-methyl-5-bromopyridine->Intermediate Pyrrolidine, DMF-DMA 5-Bromo-7-azaindole 5-Bromo-7-azaindole Intermediate->5-Bromo-7-azaindole Reduction & Cyclization

Figure 3: Synthesis of 5-Bromo-7-azaindole from 2-amino-3-methyl-5-bromopyridine.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of 5-bromo-7-azaindole via different synthetic routes.

Protocol 1: Synthesis from 7-Azaindole

This method involves the protection of the pyrrole ring, followed by bromination and deprotection.[4]

Step 1: Synthesis of Dihydro-7-azaindole-2-sodium sulfonate

  • In a 100L reaction kettle, add 5 kg of 7-azaindole and 10 kg of ethanol.

  • At room temperature, add a solution of 10 kg of anhydrous sodium sulfite in 40 kg of water.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Monitor the reaction by HPLC until the remaining 7-azaindole is approximately 5%.

  • Extract the unreacted 7-azaindole with dichloromethane for recycling. The aqueous layer containing the product is used directly in the next step.

Step 2: Synthesis of Dihydro-5-bromo-7-azaindole-2-sodium sulfonate

  • To the aqueous solution from the previous step, add bromine. The molar ratio of dihydro-7-azaindole-2-sodium sulfonate to bromine should be 1:1.4.

  • Maintain the reaction temperature between 0-30 °C.

  • After the reaction is complete, add a 10% aqueous solution of sodium thiosulfate to quench any remaining bromine. The resulting solution is used directly in the next step.

Step 3: Synthesis of 5-Bromo-7-azaindole

  • To the reaction mixture from Step 2, add 2.5 kg of sodium hydroxide.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by HPLC until the starting material is less than 0.5%.

  • Filter the resulting grey solid, wash, and dry to obtain the crude product.

  • For purification, reflux the crude product in toluene with activated carbon for 30 minutes.

  • Filter the hot solution and cool the filtrate to induce crystallization.

  • Collect the crystals by filtration to obtain 5-bromo-7-azaindole.

Protocol 2: Synthesis from 2-Aminopyridine

This route involves a multi-step synthesis including bromination, iodination, Sonogashira coupling, and intramolecular cyclization.[5]

Step 1: Synthesis of 5-Bromo-2-aminopyridine

  • In a 500L reaction kettle, dissolve 40 kg of 2-aminopyridine in 320L of methanol.

  • Cool the solution to -8 °C.

  • Slowly add 72 kg of N-bromosuccinimide (NBS), maintaining the temperature between -10 °C and -5 °C.

  • Stir the reaction at -5 °C for approximately 2 hours.

  • Monitor the reaction by TLC (EA/PE = 1/6).

  • After completion, filter the reaction mixture at low temperature and wash the filter cake with a small amount of methanol.

Step 2: Synthesis of 5-Bromo-3-iodo-2-aminopyridine sulfate

  • The wet product from the previous step is subjected to iodination using potassium iodate and potassium iodide in an acidic solution (2-3M sulfuric or hydrochloric acid). The mass ratio of 5-bromo-2-aminopyridine to potassium iodate to potassium iodide is 1:0.5-1:0.5-1.

Step 3: Synthesis of 5-Bromo-3-alkynyl-2-aminopyridine

  • The sulfate salt from Step 2 undergoes a Sonogashira coupling reaction with an alkyne reagent in the presence of a palladium catalyst and a copper(I) iodide co-catalyst. The mass ratio of the starting material to the alkyne reagent, cuprous iodide, and palladium reagent is 1:0.2-0.3:0.005-0.01:0.001-0.01.

Step 4: Synthesis of 5-Bromo-7-azaindole

  • The 5-bromo-3-alkynyl-2-aminopyridine is dissolved in a solvent such as DMSO, DMF, DMA, or NMP.

  • A base (e.g., sodium tert-butoxide, potassium tert-butoxide) is added, and the mixture is heated to 60-85 °C for 1-3 hours to induce intramolecular cyclization.

  • After the reaction, the mixture is cooled and poured into ice water to precipitate the crude product.

  • The crude product is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethyl acetate.

Protocol 3: Synthesis from 2-Amino-3-methyl-5-bromopyridine

This approach involves oxidation, condensation, and subsequent reduction and cyclization.[1][6]

Step 1: Synthesis of 2-Nitro-3-methyl-5-bromopyridine

  • In an ice-water bath, add 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine to 60 mL of concentrated sulfuric acid under mechanical stirring, keeping the temperature below 5°C.[1]

  • Dropwise, add pre-cooled Caro's acid (a mixture of 86.4 mL hydrogen peroxide and 179.2 mL concentrated sulfuric acid).[1]

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.[1]

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into an ice-water mixture.

  • Adjust the pH to alkaline with sodium hydroxide to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-nitro-3-methyl-5-bromopyridine.[1]

Step 2 & 3: Formation of Intermediate and Synthesis of 5-Bromo-7-azaindole

  • The 2-nitro-3-methyl-5-bromopyridine is then reacted with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.[1][6]

  • This intermediate subsequently undergoes reduction and ring closure to yield 5-bromo-7-azaindole.[1][6]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the synthesis of 5-bromo-7-azaindole and its intermediates from various methods.

Table 1: Yield and Purity Data for the Synthesis of 5-Bromo-7-azaindole

Starting MaterialSynthetic RouteReported Yield (%)Reported Purity (%)Reference
7-AzaindoleSulfonation, Bromination, Desulfonation83.899.3 (HPLC)[4]
2-AminopyridineMulti-step (Bromination, Iodination, Coupling, Cyclization)>64 (overall)>99.3 (HPLC)[5]
2-Amino-3-methyl-5-bromopyridineOxidation, Condensation, Cyclization78 (for 2-nitro-3-methyl-5-bromopyridine)98.3 (HPLC for intermediate)[1]
7-azaindoleHydrogenation, Bromination, Oxidation74>99[7]

Table 2: Physical and Spectroscopic Data for 5-Bromo-7-azaindole

PropertyValueReference
Molecular FormulaC₇H₅BrN₂[8][9]
Molecular Weight197.03 g/mol [8][9]
AppearanceWhite to yellow crystalline powder[8]
Melting Point176-180 °C[9]
1H NMR (400 MHz, CDCl₃)δ 11.37 (s, br, 1H, N-H), 9.10 (br, 1H), 8.61(s, 1H), 7.55 (s, 1H), 6.50 (br, 1H)[5]

Conclusion

The synthesis of 5-bromo-7-azaindole is a well-established process with multiple effective routes available to researchers. The choice of synthesis will depend on specific laboratory capabilities, cost of starting materials, and the desired scale of production. The protocols and data presented here provide a comprehensive resource for the successful synthesis and application of this important building block in the development of new chemical entities for therapeutic use.

References

Application Notes and Protocols for Developing FGFR Inhibitors with 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention. A promising class of compounds for FGFR inhibition is based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This document provides detailed application notes and protocols for the synthesis, in vitro evaluation, and cellular characterization of these derivatives as potent FGFR inhibitors.

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR induces receptor dimerization and the trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cellular responses such as proliferation and survival.[1][2] The adaptor protein FRS2α plays a crucial role in linking the activated receptor to these downstream cascades.[2][3]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2α P1->FRS2 pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Figure 1: FGFR Signaling Pathway and Inhibition.

Data Presentation: In Vitro Inhibitory Activity

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFR family kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 ~2000---
4h 7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[4][5] Compound 4h demonstrates potent pan-FGFR inhibitory activity, with the highest potency against FGFR1 and FGFR2.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol outlines the general synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, exemplified by the reaction of a starting material with an R-substituted aldehyde.

Synthesis_Workflow StartMat 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Reaction Reaction (50 °C) StartMat->Reaction Aldehyde R-substituted aldehyde Aldehyde->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product 1H-pyrrolo[2,3-b]pyridine derivatives (3a-3k) Purification->Product

Figure 2: General Synthesis Workflow.

Materials:

  • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

  • Appropriate R-substituted aldehyde

  • Reaction solvent (e.g., ethanol)

  • Standard laboratory glassware and heating apparatus

  • Purification system (e.g., flash chromatography)

Procedure:

  • Dissolve the starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in a suitable solvent in a round-bottom flask.

  • Add the R-substituted aldehyde to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for the required duration (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine derivative.[4]

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the IC50 values of the synthesized compounds against FGFR kinases.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, FGFR enzyme, and Substrate/ATP mix to 384-well plate A->B C Incubate at room temperature (60 min) B->C D Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP (40 min) C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min) D->E F Record luminescence E->F G Calculate IC50 values F->G

Figure 3: Kinase Inhibition Assay Workflow.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6][7]

  • ATP and a suitable substrate (e.g., Poly(E4Y))

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).

  • Add 2 µl of the FGFR enzyme diluted in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix.

  • Incubate the plate at room temperature for 60 minutes.[6][7]

  • Add 5 µl of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

  • Add 10 µl of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Record the luminescence using a plate reader.

  • Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of the inhibitors on the proliferation of cancer cell lines (e.g., 4T1 breast cancer cells).

Materials:

  • 4T1 breast cancer cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed 4T1 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Western Blot Analysis of FGFR Signaling

This protocol is for analyzing the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

  • Cancer cell line (e.g., 4T1)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FRS2α, anti-FRS2α, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours, followed by stimulation with a ligand like FGF2 for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and a digital imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 5: Cell Migration and Invasion Assay (Transwell Assay)

This protocol evaluates the effect of the inhibitors on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Cancer cell line (e.g., 4T1)

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Test compounds

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.

  • Resuspend cancer cells in serum-free medium containing the test compound at various concentrations.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated to the lower surface of the membrane with methanol.

  • Stain the migrated cells with crystal violet.

  • Count the number of stained cells in several microscopic fields.

  • Calculate the percentage of migration or invasion relative to the vehicle-treated control.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a promising foundation for the development of potent FGFR inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and cellular evaluation of these compounds. Through systematic application of these methodologies, researchers can effectively identify and advance lead candidates for further preclinical and clinical development in the treatment of FGFR-driven cancers.

References

The Role of 5-Bromoindoles in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing enzyme inhibitors.[1] Among indole derivatives, 5-bromoindole has emerged as a versatile and critical building block for the synthesis of potent and selective kinase inhibitors.[1][2] The bromine atom at the 5-position serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1]

Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. This document provides detailed application notes and experimental protocols for the use of 5-bromoindole in the synthesis of various kinase inhibitors, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.

Key Applications of 5-Bromoindole in Kinase Inhibitor Synthesis

The strategic placement of a bromine atom on the indole ring at the 5-position opens up numerous synthetic possibilities. The most common applications leverage this halogen for the formation of new carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the complex molecular architectures of kinase inhibitors.[1]

  • Synthesis of EGFR Inhibitors : 5-Bromoindole derivatives have been successfully used to develop EGFR inhibitors. The indole nucleus can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of the kinase.[1][3]

  • Synthesis of VEGFR Inhibitors : The anti-angiogenic potential of VEGFR inhibitors makes them a critical class of anti-cancer agents. 5-Bromoindole can be elaborated into structures that effectively target the VEGFR signaling pathway.[1][3]

  • BRAF Kinase Inhibitors : The related scaffold, 5-bromo-7-azaindole, is a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase used in melanoma treatment.[4][5] This highlights the potential of bromoindole scaffolds in targeting the RAF-MEK-ERK signaling pathway.[4]

  • Versatile Precursor for Cross-Coupling Reactions : The bromine atom at the 5-position allows for a variety of robust and reliable cross-coupling reactions, including:

    • Suzuki-Miyaura Coupling : To introduce aryl or heteroaryl moieties.[1][4]

    • Stille Coupling : For the introduction of diverse functional groups.[2]

    • Buchwald-Hartwig Amination : For the formation of carbon-nitrogen bonds.[2]

Quantitative Data: Anticancer Activity of 5-Bromoindole Derivatives

The following tables summarize the in vitro efficacy of various kinase inhibitors synthesized using a 5-bromoindole scaffold.

Table 1: EGFR Inhibitor Activity [3][6][7]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
3a EGFRStrongest Binding EnergyHepG2, A549, MCF-7Most Potent of Series
3b EGFRStrong Binding Energy--
3f EGFRStrong Binding Energy--
7 EGFRStrong Binding Energy--

Table 2: VEGFR-2 Inhibitor Activity [8]

Compound IDTargetBinding Energy (kcal/mol)Cell LineIC50 (µM)
5BDBIC VEGFR-2-HepG214.3
Sorafenib (Standard) VEGFR-2-HepG26.2
3e VEGFR-2-8.02--
3j VEGFR-2-7.78--

Table 3: BRAF Kinase Inhibitor Activity (Vemurafenib) [5]

CompoundTarget KinaseIC50 (nM)Cell LineCellular Potency (IC50, nM)
Vemurafenib BRAF V600E31Colo-205100
Vemurafenib wild-type BRAF100--
Vemurafenib c-RAF-148--

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and screening of 5-bromoindole-derived kinase inhibitors.

RAF_MEK_ERK_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5-Bromoindole-Derived BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

RAF-MEK-ERK pathway and the inhibitory action of a 5-bromoindole-derived inhibitor on BRAF.

synthesis_workflow start {Starting Material | 5-Bromoindole} reaction Key Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) start->reaction purification Purification & Characterization Chromatography, NMR, MS reaction->purification library {Library of Derivatives | Aryl/Heteroaryl Boronic Acids, etc.} library->reaction screening Biological Screening Kinase Inhibition Assays (e.g., Luminescence-based ATP measurement) purification->screening sar {Structure-Activity Relationship (SAR) Analysis} screening->sar optimization {Lead Optimization} sar->optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, also known as 5-Bromo-7-azaisatin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • Synthesis of the 7-azaisatin core: This can be achieved through the oxidation of 7-azaindole.

  • Bromination of 7-azaisatin: The subsequent regioselective bromination at the 5-position yields the final product.

Alternatively, direct oxidation of 7-azaindole in the presence of a brominating agent has been reported to yield 5-Bromo-7-azaisatin.[1]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Key reagents include:

  • For 7-azaisatin synthesis: Oxidizing agents such as Chromium trioxide (CrO₃) or reagents for visible-light-mediated dearomatisation.[1][2] For N-alkylated versions, N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) can be used.

  • For bromination: A brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂).

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the specific protocol and reaction conditions. For the synthesis of N-alkyl-5-bromo-7-azaisatins from N-alkyl-7-azaindoles, yields in the range of 83-86% have been reported for the bromination step.[1] The initial oxidation of 7-azaindole to 7-azaisatin can be a lower-yielding step.

Q4: How can I confirm the identity and purity of the synthesized product?

A4: Standard analytical techniques should be employed for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirming the regioselectivity of the bromination. For 1-alkyl-5-halo-7-azaisatins, characteristic doublet peaks for the protons at the 4 and 6 positions of the pyridine ring are observed.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione functional group.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and monitor the progress of the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPotential CauseRecommended Solution
Low Yield of 7-azaisatin (Step 1) Incomplete oxidation of 7-azaindole.- Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.- Optimize reaction time and temperature. Monitor the reaction progress by TLC.
Decomposition of the starting material or product.- Maintain the recommended reaction temperature. Excessive heat can lead to degradation.- Consider alternative, milder oxidation methods, such as visible-light-mediated dearomatisation.[2]
Low Yield of this compound (Step 2) Incomplete bromination.- Ensure the brominating agent (e.g., NBS) is of high purity.- Optimize the reaction time; prolonged reaction times at elevated temperatures may be necessary.[1]
Formation of di- or poly-brominated byproducts.- Use the appropriate stoichiometry of the brominating agent. A slight excess may be needed, but a large excess should be avoided.- Control the reaction temperature to improve selectivity.
Formation of Impurities Unreacted starting material (7-azaisatin).- Ensure the reaction goes to completion by monitoring with TLC.- If the reaction stalls, consider adding a small additional portion of the brominating agent.
Isomeric impurities (e.g., bromination at a different position).- The 5-position is generally favored for electrophilic substitution on the 7-azaindole ring system. However, reaction conditions can influence regioselectivity.- Confirm the structure carefully using NMR spectroscopy.
"Tar" Formation Decomposition of reagents or intermediates under harsh reaction conditions.- Ensure starting materials are pure and dry.- If using strong acids or high temperatures, add reagents slowly and maintain careful temperature control.[3]
Difficult Product Isolation/Purification Product is insoluble or co-precipitates with byproducts.- After quenching the reaction, the product may precipitate. Ensure thorough washing of the crude product.- Recrystallization from a suitable solvent or column chromatography may be necessary to remove impurities.

Experimental Protocols

Synthesis of 1-Alkyl-7-azaisatin (General Procedure)

This protocol is adapted from the synthesis of 1-alkyl-7-azaisatins and serves as a reference.

A mixture of 1-alkyl-7-azaindole (2.4 mmol), N-bromosuccinimide (NBS) (0.90 g, 5.0 mmol), and anhydrous dimethyl sulfoxide (DMSO) (20 mL) is stirred at 60°C for 6 hours and then at a temperature above 80°C for 20 hours under reduced pressure. The reaction mixture is then poured into water, and the product is extracted.

Bromination of 1-Alkyl-7-azaisatin (General Procedure)

This protocol describes the regioselective bromination at the 5-position.[1]

To a solution of 1-alkyl-7-azaisatin (0.6 mmol) in dimethylformamide (DMF) (5 mL), N-bromosuccinimide (NBS) (0.16 g, 0.9 mmol) is added at room temperature. The solution is stirred at room temperature for 4 hours and then at 50°C for 41 hours. The reaction progress is monitored by GC and GC-MS. After the disappearance of the starting material, the reaction mixture is poured into water (30 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with water and dried over MgSO₄. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified.

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow cluster_0 Step 1: Synthesis of 7-Azaisatin cluster_1 Step 2: Bromination Start 7-Azaindole Oxidation Oxidation (e.g., CrO₃ or NBS/DMSO) Start->Oxidation Reagents Intermediate 1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-Azaisatin) Oxidation->Intermediate Product Intermediate_2 1H-pyrrolo[2,3-b]pyridine-2,3-dione Bromination Bromination (e.g., NBS in DMF) Final_Product This compound Bromination->Final_Product Product Intermediate_2->Bromination Reagents

Caption: General two-step synthetic workflow.

Troubleshooting Logic for Low Bromination Yield

G Troubleshooting Low Bromination Yield Start Low Yield of 5-Bromo-7-azaisatin Check_Completion Is the reaction complete? (Monitor by TLC/GC) Start->Check_Completion Incomplete_Reaction Incomplete Reaction Check_Completion->Incomplete_Reaction No Complete_Reaction Reaction is Complete Check_Completion->Complete_Reaction Yes Action_Incomplete Increase reaction time/temperature Add more brominating agent Incomplete_Reaction->Action_Incomplete Check_Byproducts Are there significant byproducts? Complete_Reaction->Check_Byproducts Byproducts_Present Significant Byproducts Check_Byproducts->Byproducts_Present Yes Purification_Issues Consider purification losses Check_Byproducts->Purification_Issues No Action_Byproducts Optimize stoichiometry of NBS Control reaction temperature Byproducts_Present->Action_Byproducts

Caption: Decision tree for troubleshooting low yield.

References

optimizing reaction conditions for 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, also known as 5-bromo-7-azaisatin.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several methods, primarily analogous to isatin synthesis. The most common routes include:

  • Sandmeyer-like synthesis: This involves the reaction of a substituted aminopyridine with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized using a strong acid.[1][2]

  • Stolle-like synthesis: This method utilizes the reaction of a substituted aminopyridine with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by a Lewis acid-catalyzed cyclization.[2][3]

  • Direct Oxidation: A straightforward approach involves the direct oxidation of the precursor 5-bromo-7-azaindole to the desired dione.[4][5]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: Particularly in multi-step syntheses like the Sandmeyer and Stolle methods, cumulative losses can lead to low overall yields.[6]

  • Impurity Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the final product. Common impurities in Sandmeyer-type syntheses include the corresponding isatin oxime.

  • "Tar" Formation: The use of strong acids and high temperatures can cause decomposition of starting materials and intermediates, leading to the formation of intractable tar-like substances.

  • Regioselectivity: When using substituted aminopyridines, controlling the position of substitution can be challenging, potentially leading to a mixture of isomers.

Q3: How can I purify the final product, this compound?

A3: Purification of the crude product is crucial to obtain a high-purity compound. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, acetic acid) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system will need to be determined based on the polarity of the product and impurities.

  • Washing: Thoroughly washing the crude product with cold water can help remove residual acid from the cyclization step.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several reagents used in the synthesis of this compound require careful handling:

  • Oxalyl chloride and Strong Acids (e.g., Sulfuric Acid): These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chloral Hydrate: This is a regulated substance and requires proper handling and storage according to institutional guidelines.

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Troubleshooting Guides

Sandmeyer-like Synthesis for 5-Bromo-7-Azaisatin
Problem Possible Cause Suggested Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.- Ensure high purity of the starting aminopyridine. - Optimize reaction time and temperature for the condensation step.
Incomplete cyclization of the intermediate.- Ensure the isonitrosoacetanilide intermediate is completely dry before adding to the acid. - Maintain the recommended temperature for the cyclization reaction.
Formation of Dark "Tar" Decomposition of starting materials or intermediates under harsh acidic and high-temperature conditions.- Ensure the aminopyridine starting material is fully dissolved before proceeding. - Add the intermediate to the strong acid in small portions with efficient stirring and cooling to control the exothermic reaction.
Isatin Oxime Impurity A common side product from the acid-catalyzed cyclization.- During the workup, add a "decoy" carbonyl compound like an aldehyde or ketone to react with any unreacted hydroxylamine.
Sulfonation of the Pyridine Ring Reaction with sulfuric acid at high temperatures.- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.
Stolle-like Synthesis for 5-Bromo-7-Azaisatin
Problem Possible Cause Suggested Solution
Low Yield Incomplete acylation of the aminopyridine.- Use a slight excess of oxalyl chloride. - Ensure the reaction is performed under strictly anhydrous conditions.
Incomplete cyclization.- Choose a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[2] - Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.
Side Reactions Decomposition of starting material or intermediate.- Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Direct Oxidation of 5-Bromo-7-Azaindole
Problem Possible Cause Suggested Solution
Low Yield Incomplete oxidation.- Ensure the correct stoichiometry of the oxidizing agent. - Optimize the reaction time and temperature. - Consider using a more potent oxidizing system if necessary.
Over-oxidation or Degradation The oxidizing agent is too harsh or the reaction conditions are too severe.- Use a milder oxidizing agent. - Carefully control the reaction temperature and time.
Difficult Purification Presence of unreacted starting material and oxidation byproducts.- Utilize column chromatography for purification if recrystallization is ineffective.

Data Presentation

Table 1: Reaction Conditions for the Oxidation of 7-Azaindole to 7-Azaisatin

EntryOxidizing AgentLewis AcidSolventTime (h)Yield (%)
1PCC-SiO₂AlCl₃Dichloroethane4585
2Rose Bengal (photocatalyst), O₂-DMF/H₂O45Gram-scale synthesis reported

Data adapted from literature reports on the oxidation of 7-azaindole, which serves as a model for the synthesis of the bromo-derivative.[4][5]

Experimental Protocols

Detailed Methodology for the Oxidation of 7-Azaindole to 7-Azaisatin

This protocol is based on the oxidation of the parent 7-azaindole and can be adapted for 5-bromo-7-azaindole.

Materials:

  • 7-Azaindole (or 5-bromo-7-azaindole)

  • Pyridinium chlorochromate-silica gel (PCC-SiO₂)

  • Aluminum chloride (AlCl₃)

  • Dichloroethane (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 7-azaindole (1 mmol) in anhydrous dichloroethane (10 mL), add PCC-SiO₂ (3 mmol) and AlCl₃ (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash the residue with dichloroethane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 7-azaisatin.

Mandatory Visualization

Signaling Pathway

The 7-azaindole scaffold is a core component of several kinase inhibitors, including Vemurafenib, which targets the BRAF V600E mutation. This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting cancer cell proliferation and survival.[7][8][9]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Vemurafenib Vemurafenib (contains 5-bromo-7-azaindole core) Vemurafenib->BRAF Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Experimental Workflow

The synthesis of a key intermediate for a BRAF inhibitor like Vemurafenib often starts from 5-bromo-7-azaindole. The following diagram illustrates a generalized synthetic workflow.[10][11][12]

Vemurafenib_Workflow Start 5-Bromo-7-azaindole Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Aryl_Boronic_Acid Aryl Boronic Acid Derivative Aryl_Boronic_Acid->Coupling Sulfonylation Sulfonylation Intermediate->Sulfonylation Final_Product BRAF Inhibitor (e.g., Vemurafenib) Sulfonylation->Final_Product Sulfonyl_Chloride Propanesulfonyl Chloride Sulfonyl_Chloride->Sulfonylation

Caption: Generalized workflow for the synthesis of a Vemurafenib-like BRAF inhibitor.

References

Technical Support Center: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, also known as 5-bromo-7-azaisatin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction to form 5-bromo-7-azaindole, the precursor, is giving a low yield. What are the common causes and how can I improve it?

Low yields in the synthesis of 5-bromo-7-azaindole can stem from several factors depending on the synthetic route. A common method involves the bromination of 7-azaindole. In this case, issues can arise from incomplete reaction or the formation of multiple brominated species. One patented method suggests a multi-step process starting from 2-aminopyridine, which can also have yield-related challenges.[1]

Potential Causes and Solutions:

  • Incomplete Bromination: Ensure the use of a suitable brominating agent, such as N-bromosuccinimide (NBS), and optimize the reaction conditions (temperature, reaction time).[1]

  • Formation of Regioisomers: The bromination of 7-azaindole can potentially occur at different positions. Purification by column chromatography or recrystallization is often necessary to isolate the desired 5-bromo isomer.

  • Suboptimal Ring-Closing Conditions: In multi-step syntheses, the final cyclization to form the azaindole ring is critical. Traditional high-temperature methods can lead to increased impurity formation.[1] Exploring milder, base-catalyzed intramolecular cyclization conditions may improve the yield and purity.[1]

  • Poor Quality Starting Materials: Ensure the purity of the starting 7-azaindole or other precursors, as impurities can interfere with the reaction.

Q2: During the oxidation of 5-bromo-7-azaindole to 5-bromo-7-azaisatin, I am observing multiple spots on my TLC plate, and the final product is difficult to purify. What are the likely side reactions?

The oxidation of the pyrrole ring of 5-bromo-7-azaindole to the corresponding dione is a delicate step. The use of strong oxidizing agents can lead to undesired side products. A common reagent for this transformation is N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[2][3]

Common Side Reactions:

  • Over-oxidation: The pyridine ring can be susceptible to oxidation under harsh conditions, leading to N-oxide formation or ring-opened products.

  • Further Bromination: NBS is a source of electrophilic bromine, which can lead to the formation of di- or tri-brominated azaindole or azaisatin species, especially if an excess of NBS is used or if the reaction is run for an extended period. Aromatic rings with electron-donating groups are more susceptible to bromination by NBS.[4]

  • Formation of Oxindole Byproducts: In reactions of indoles with NBS, the formation of various oxindole byproducts has been observed.[5] This can lead to a complex mixture of products that are challenging to separate.

  • Incomplete Oxidation: The reaction may not go to completion, leaving unreacted 5-bromo-7-azaindole in the final mixture.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar equivalents of the oxidizing agent. A slight excess may be needed, but a large excess should be avoided.

  • Optimize Reaction Temperature and Time: Monitor the reaction progress closely using TLC to avoid prolonged reaction times that can lead to more side products. Lowering the reaction temperature may also help to control the reaction's selectivity.

  • Purification: The crude product often requires careful purification. Column chromatography on silica gel is a common method. Recrystallization from a suitable solvent can also be effective for obtaining a high-purity product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A prevalent synthetic strategy involves a two-step process:

  • Synthesis of 5-bromo-7-azaindole: This is typically achieved through the bromination of 7-azaindole or via a multi-step synthesis starting from a substituted pyridine derivative.[1]

  • Oxidation of 5-bromo-7-azaindole: The synthesized 5-bromo-7-azaindole is then oxidized to the desired this compound (5-bromo-7-azaisatin). A common method for this oxidation is the use of N-bromosuccinimide (NBS) in an anhydrous solvent like DMSO.[2][3]

Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

  • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the consumption of the starting material and the formation of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and can also be used to monitor reaction progress with greater accuracy than TLC.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for the structural elucidation of the final product and any isolated intermediates or byproducts.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, confirming its identity.

Q3: Are there any specific safety precautions to consider during this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also moisture-sensitive.

  • Bromine: If used, bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Data Presentation

The following table summarizes common side reactions, their potential causes, and suggested mitigation strategies.

Side Reaction Potential Cause Mitigation Strategy Typical Yield Impact
Di- or Poly-bromination Excess of brominating agent (e.g., NBS), prolonged reaction time.Use stoichiometric amounts of the brominating agent, monitor the reaction closely by TLC.Moderate to High
Formation of Regioisomers Non-selective bromination of the 7-azaindole ring.Optimize reaction conditions (solvent, temperature) to favor the desired isomer; requires careful purification.Moderate
Incomplete Oxidation Insufficient oxidizing agent, low reaction temperature, or short reaction time.Use a slight excess of the oxidizing agent, increase the reaction temperature or time as needed while monitoring by TLC.Moderate to High
Over-oxidation/Ring Opening Use of overly harsh oxidizing agents or conditions.Employ milder oxidizing agents (e.g., NBS/DMSO), and maintain careful control over reaction temperature.High
Tar Formation Decomposition of starting materials or intermediates, especially at high temperatures.Ensure complete dissolution of starting materials before heating, use moderate reaction temperatures.High

Experimental Protocols

Synthesis of this compound from 5-bromo-7-azaindole

This protocol is adapted from a similar synthesis of a 7-azaisatin derivative.[2][3]

Materials:

  • 5-bromo-7-azaindole

  • N-bromosuccinimide (NBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add N-bromosuccinimide (NBS) (approximately 2.0-2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualization

Synthesis_Side_Reactions Synthesis Pathway and Potential Side Reactions of 5-Bromo-7-azaisatin A 5-bromo-7-azaindole B This compound (Target Product) A->B NBS, DMSO C Incomplete Oxidation (Unreacted Starting Material) A->C Insufficient Oxidant/Time E Other Oxidized Byproducts (e.g., N-oxides, Ring-opened products) A->E Harsh Conditions D Di-brominated Azaisatin B->D Excess NBS

Caption: Synthetic pathway to 5-Bromo-7-azaisatin and potential side reactions.

References

Technical Support Center: Synthesis of 5-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-bromo-7-azaindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-bromo-7-azaindole, and how do they compare in terms of yield?

A1: The two primary starting materials for the synthesis of 5-bromo-7-azaindole are 7-azaindole and derivatives of 2-aminopyridine. The route starting from 7-azaindole can offer high yields, with some patented processes reporting over 80%.[1] However, the cost of 7-azaindole can be a significant factor.[2] Syntheses commencing from 2-aminopyridine derivatives, such as 2-amino-3-methyl-5-bromopyridine or 2-amino-5-bromopyridine, provide an alternative that may be more cost-effective, though they often involve multiple steps.[2][3]

Q2: What is a common side reaction during the bromination of 7-azaindole, and how can it be minimized?

A2: A common side reaction is over-bromination, leading to the formation of di- or poly-brominated products.[4] Direct bromination of 7-azaindole can also result in a lack of regioselectivity, with bromination potentially occurring at the C3 position of the pyrrole ring.[4][5] To minimize these side reactions, it is crucial to control the stoichiometry of the brominating agent and maintain a low reaction temperature.[4] Another effective strategy is the use of a protecting group, such as a sulfonate, to temporarily block the more reactive positions before introducing the bromine at the desired C5 position.[1]

Q3: How can the purity of the final 5-bromo-7-azaindole product be improved?

A3: Purification of the crude product is essential to achieve high purity. Common methods include recrystallization and column chromatography.[1][4] For instance, recrystallization from a solvent like toluene can be effective in removing impurities.[1] The choice of solvent and the cooling rate are critical parameters to optimize for efficient purification.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 5-bromo-7-azaindole.

Problem 1: Low Yield in the Direct Bromination of 7-Azaindole
Potential Cause Recommended Solution
Over-bromination Carefully control the stoichiometry of the brominating agent (e.g., bromine). Use no more than one equivalent. Add the brominating agent slowly and maintain a low temperature (e.g., 0-15°C) to improve selectivity for mono-bromination.[1][4]
Incorrect Reaction Conditions Optimize the reaction temperature and time. The reaction conditions should be mild to avoid degradation of the starting material and product.[1]
Suboptimal Workup Procedure Ensure complete quenching of excess bromine after the reaction. An inefficient workup can lead to product loss.[1]
Lack of Regioselectivity Consider a synthetic route involving a protecting group at the C2 position, such as a sulfonate group, to direct bromination to the C5 position.[1]
Problem 2: Formation of Multiple Products
Potential Cause Recommended Solution
Non-selective Bromination As with low yield, the formation of multiple products often stems from a lack of regioselectivity. The use of a protecting group strategy is highly recommended.[1][5]
Reaction with Impurities in Starting Material Ensure the purity of the starting 7-azaindole. Impurities can lead to undesired side reactions.
Decomposition of Product The product may be unstable under the reaction or workup conditions. Analyze the stability of 5-bromo-7-azaindole under the chosen conditions and adjust accordingly (e.g., lower temperature, shorter reaction time).

Experimental Protocols

Synthesis of 5-bromo-7-azaindole from 7-azaindole via a Sulfonate Intermediate

This protocol is adapted from a patented procedure and is designed to improve yield and regioselectivity.[1]

Step 1: Formation of Dihydro-7-azaindole-2-sodium sulfonate

  • In a reaction vessel, add 7-azaindole and an appropriate organic solvent (e.g., ethanol).

  • Slowly add an aqueous solution of sodium bisulfite.

  • Stir the mixture at room temperature for approximately 24 hours.

  • Monitor the reaction by HPLC until the starting material is consumed (e.g., <5% remaining).

  • The aqueous layer containing the product can be used directly in the next step.

Step 2: Bromination

  • Cool the aqueous solution from Step 1 to 10-15°C.

  • Slowly add bromine to the reaction mixture.

  • Maintain the temperature and stir for several hours, monitoring the reaction by HPLC until the starting material is consumed.

  • Quench any remaining bromine with a solution of sodium bisulfite.

Step 3: Elimination of the Sulfonate Group

  • To the reaction mixture from Step 2, add a base such as sodium hydroxide at room temperature.

  • Stir for approximately 2 hours, monitoring by HPLC until the intermediate is consumed.

  • Filter the resulting solid, wash with water, and dry to obtain the crude 5-bromo-7-azaindole.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent like toluene to obtain pure 5-bromo-7-azaindole.

Yield Comparison of Different Synthetic Routes

Starting MaterialKey ReagentsReported YieldReference
7-AzaindoleSodium bisulfite, Bromine, Sodium hydroxide82.7 - 83.8%[1]
2-Amino-3-methyl-5-bromopyridineCaro's acid, Pyrrolidine, DMF-DMA, Raney Nickel/Hydrazine Hydrate~78% (for the first step)[2]
2-AminopyridineNBS, Potassium iodate/Potassium iodide, Alkyne reagent, Base>85% (final step)[3]

Visualizing the Workflow

Below is a diagram illustrating the key steps in the synthesis of 5-bromo-7-azaindole starting from 7-azaindole.

G cluster_0 Synthesis of 5-Bromo-7-Azaindole from 7-Azaindole start 7-Azaindole step1 Step 1: Sulfonation (Sodium Bisulfite) start->step1 intermediate1 Dihydro-7-azaindole- 2-sodium sulfonate step1->intermediate1 step2 Step 2: Bromination (Bromine) intermediate1->step2 intermediate2 Dihydro-5-bromo-7-azaindole- 2-sodium sulfonate step2->intermediate2 step3 Step 3: Elimination (Sodium Hydroxide) intermediate2->step3 crude_product Crude 5-Bromo-7-Azaindole step3->crude_product step4 Step 4: Purification (Recrystallization) crude_product->step4 final_product Pure 5-Bromo-7-Azaindole step4->final_product

Caption: Workflow for the synthesis of 5-bromo-7-azaindole.

References

Technical Support Center: Synthesis of Substituted 1H-pyrrolo[2,3-b]pyridines (7-Azaindoles)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of substituted 7-azaindoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Fischer Indole Synthesis of 7-Azaindoles

Question: I am attempting a Fischer indole synthesis to prepare a 7-azaindole derivative, but I am consistently obtaining low yields. What are the potential reasons and how can I improve the yield?

Answer:

Low yields in the Fischer indole synthesis of 7-azaindoles are a common challenge, primarily due to the electron-deficient nature of the pyridine ring, which disfavors the key[1][1]-sigmatropic rearrangement step.[2] Here are several factors that could be contributing to low yields and suggestions for optimization:

  • Electron-Withdrawing Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution, which is a key part of the Fischer indole synthesis mechanism.[3]

    • Solution: Consider using pyridine starting materials with electron-donating groups (EDGs) to increase the nucleophilicity of the ring and facilitate the reaction.[1]

  • Harsh Reaction Conditions: Traditional Fischer indole synthesis often requires strongly acidic conditions and high temperatures, which can lead to decomposition of starting materials and products, especially with sensitive functional groups.

    • Solution: Explore milder acid catalysts or alternative synthetic routes that do not require harsh conditions. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4]

  • Side Reactions: Undesired side reactions can compete with the desired cyclization.

    • Solution: Carefully control the reaction temperature and stoichiometry of reagents. The use of a large excess of a vinyl Grignard reagent in the Bartoli indole synthesis, a related method, is often necessary to achieve reasonable yields, highlighting the challenges of these classical methods.[2]

Issue 2: Poor Regioselectivity during Electrophilic Substitution

Question: I am trying to functionalize the 7-azaindole core via electrophilic substitution, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in the electrophilic substitution of 7-azaindoles can be challenging due to the presence of multiple reactive sites on both the pyrrole and pyridine rings. The outcome is often influenced by the nature of the electrophile, the solvent, and the presence of substituents on the core.

  • Inherent Reactivity: The C3 position of the pyrrole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[5]

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen (N1) can significantly influence the regioselectivity.

    • Solution: Employing a suitable protecting group, such as a phenylsulfonyl group, can direct electrophilic substitution. For example, in the synthesis of Aurora kinase inhibitors, a phenylsulfonyl protecting group was used to control the regioselectivity of subsequent cross-coupling reactions.

  • Directed Lithiation: For specific functionalization at less reactive positions, directed ortho-lithiation can be a powerful tool.

    • Solution: A temporary protecting group on the nitrogen atom can be used to direct lithiation to the C2 position, allowing for subsequent reaction with an electrophile.[3]

Issue 3: Difficulty in N-H Functionalization and Protecting Group Removal

Question: I am struggling with the N-H functionalization of my 7-azaindole, and subsequently, with the removal of the protecting group without affecting other functional groups in my molecule. What strategies can I use?

Answer:

N-H functionalization and deprotection are critical steps that can be problematic. The choice of protecting group is crucial and should be based on the stability of your molecule to the required deprotection conditions.

  • Protecting Group Selection:

    • Solution: The SEM (2-(trimethylsilyl)ethoxymethyl) group has been effectively used as both a protecting and activating group. It facilitates nucleophilic aromatic substitution and can be removed under specific conditions.[5][6] Challenges in SEM-deprotection have been noted, suggesting careful optimization is required.

  • Deprotection Conditions:

    • Solution: The tosyl protecting group is another common choice, but its removal often requires harsh basic conditions, which can lead to low yields if other sensitive functional groups are present.[7] It is essential to screen different deprotection conditions (e.g., acidic, basic, or fluoride-based for silyl protecting groups) to find a method that is compatible with your substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 7-azaindoles?

A1: A variety of synthetic strategies have been developed for the synthesis of 7-azaindoles. Some of the most common include:

  • Classical Methods: Fischer indole synthesis, Bartoli indole synthesis, and Reissert reactions are traditional methods, though they often suffer from limitations like harsh conditions and low yields due to the electron-deficient nature of the pyridine ring.[1][2]

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Modern methods frequently employ palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings. These methods offer a broader substrate scope and better efficiency.[2][3][8][9] For instance, a practical two-step procedure for preparing 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine has been reported.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reactions and improve yields, as demonstrated in the iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes.[4]

  • Domino and Multicomponent Reactions: These approaches allow for the synthesis of complex 7-azaindole derivatives in a single step from simple starting materials, offering high efficiency and atom economy.[1][8]

Q2: How can I introduce substituents at the C4, C5, and C6 positions of the 7-azaindole ring?

A2: Functionalization of the pyridine ring of the 7-azaindole scaffold can be challenging.

  • For C4-substitution: Nucleophilic aromatic substitution (SNAr) is a valuable method. The use of an N-substituent, such as the SEM group, can activate the C4 position for SNAr reactions.[5]

  • For C5-substitution: A highly regioselective and practical synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole has been reported, which serves as a useful building block for further derivatization at the C5 position.[10]

  • For C4 and C6-functionalization: Reports on the functionalization at these positions are less common, but palladium-mediated coupling reactions have been employed with some success, although they can be limited.[2]

Q3: Are there any protecting-group-free methods for synthesizing 7-azaindoles?

A3: Yes, protecting-group-free syntheses are highly desirable to improve step economy. An efficient two-step route starting from chloroamino-N-heterocycles has been established, which involves an optimized Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization.[9] Additionally, a silver-catalyzed intramolecular cyclization of acetylenic free amines on water provides 7-azaindoles in good yields without the need for protecting groups.[9]

Data Summary

Table 1: Comparison of Yields for Different Synthetic Methods for 7-Azaindoles

Synthetic MethodStarting MaterialsKey Reagents/ConditionsYield (%)Reference
Iron-Catalyzed Cyclization3-iodo-pyridin-2-ylamine and terminal alkynesFe(acac)3, microwave, 130 °C, 60 minNot specified in abstract[4]
Domino Reaction2-fluoro-3-methylpyridine and arylaldehydeKN(SiMe3)2, iPr2O, 110 °C, 12 hUp to 18% (initial)[1]
Chichibabin Cyclization2-fluoro-3-picoline and benzonitrileLDA, THF, -40 °C to 0 °C80-82%[11]
Two-step Suzuki/CyclizationChloroamino-N-heterocycles and (2-ethoxyvinyl)borolanePd catalyst, then acetic acidNot specified in abstract[9]
Silver-Catalyzed CyclizationAcetylenic free aminesAg catalyst, on waterVery good yields[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Iron-Catalyzed Synthesis of 7-Azaindoles

This protocol is based on the method described by Le et al. for the synthesis of 7-azaindoles via iron-catalyzed cyclization.[4]

Materials:

  • Substituted 3-iodo-pyridin-2-ylamine

  • Terminal alkyne

  • Iron(III) acetylacetonate (Fe(acac)3)

  • Suitable solvent (e.g., DMF)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the substituted 3-iodo-pyridin-2-ylamine (1.0 equiv), the terminal alkyne (1.2 equiv), and Fe(acac)3 (10 mol%).

  • Add the appropriate solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 7-azaindole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Reactants: - 3-iodo-pyridin-2-ylamine - Terminal Alkyne - Fe(acac)3 B Add Solvent A->B C Seal Microwave Vial B->C D Irradiate at 130°C for 60 minutes C->D E Cool to RT D->E F Quench with Water & Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure 7-Azaindole H->I

Caption: Workflow for Microwave-Assisted Synthesis of 7-Azaindoles.

troubleshooting_low_yield cluster_fischer Fischer Indole Synthesis Troubleshooting cluster_regio Regioselectivity Troubleshooting cluster_deprotection N-H/Deprotection Troubleshooting Start Low Yield in 7-Azaindole Synthesis Problem1 Using Fischer Indole Synthesis? Start->Problem1 Problem2 Regioselectivity Issues? Start->Problem2 Problem3 N-H Functionalization/ Deprotection Issues? Start->Problem3 Cause1a Electron-Deficient Pyridine Ring Problem1->Cause1a Cause1b Harsh Reaction Conditions Problem1->Cause1b Cause1c Side Reactions Problem1->Cause1c Cause2a Multiple Reactive Sites Problem2->Cause2a Cause3a Incompatible Protecting Group Problem3->Cause3a Cause3b Harsh Deprotection Conditions Problem3->Cause3b Solution1a Use EDG-substituted Pyridines Cause1a->Solution1a Solution1b Explore Milder Catalysts or Microwave Synthesis Cause1b->Solution1b Solution1c Optimize Temperature and Stoichiometry Cause1c->Solution1c Solution2a Utilize Protecting Groups (e.g., Phenylsulfonyl) Cause2a->Solution2a Solution2b Employ Directed Lithiation Cause2a->Solution2b Solution3a Select Appropriate Protecting Group (e.g., SEM) Cause3a->Solution3a Solution3b Screen Milder Deprotection Methods Cause3b->Solution3b

Caption: Troubleshooting Logic for Common Synthesis Challenges.

References

avoiding byproduct formation in azaindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of azaindoles often more challenging than that of indoles?

A1: The primary challenge lies in the electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, which can impede key steps in traditional indole syntheses. For example, in the Fischer indole synthesis, this electron deficiency makes the required pyridylhydrazine less nucleophilic and the crucial sigmatropic rearrangement step more difficult, often leading to lower yields or reaction failure under standard conditions.[1][2] Many classic indole synthetic methods are not as efficient or do not work at all for azaindoles due to these electronic effects.[3][4][5][6]

Q2: What are the most common strategies for synthesizing the different azaindole isomers (4-, 5-, 6-, and 7-azaindole)?

A2: Several methods are employed, with the choice often depending on the desired isomer and available starting materials. Key strategies include:

  • Fischer Indole Synthesis: While challenging, it can be effective for 4- and 6-azaindoles, especially when the starting pyridylhydrazine has an electron-donating group.[7]

  • Bartoli Indole Synthesis: This is a powerful method for producing 7-substituted indoles and can also be applied to synthesize 4- and 6-azaindoles from ortho-substituted nitropyridines and vinyl Grignard reagents.[8][9][10]

  • Transition-Metal Catalyzed Methods: Palladium- and copper-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, have become versatile for constructing the azaindole core.[3][11][12] These methods often start from appropriately substituted pyridines.[3]

  • Hemetsberger-Knittel Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester and can be applied to the synthesis of 5-, 6-, and 7-azaindoles.[13]

Q3: How does regioselectivity in the functionalization of the azaindole core typically behave?

A3: The reactivity of the azaindole ring is governed by the electronic properties of both the pyrrole and pyridine components. For electrophilic substitution, the electron-rich pyrrole ring is more reactive than the electron-deficient pyridine ring. The general order of reactivity for electrophilic attack is C3 > C2 > N1.[14] Functionalizing the pyridine ring positions (C5, C6, C7) is more challenging and often requires specialized methods like metal-catalyzed C-H activation.[14]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis of Azaindoles

Q: My Fischer indole synthesis of a 4-azaindole is giving a very low yield or failing completely. What are the common causes and how can I fix it?

A: This is a frequent problem due to the electron-deficient pyridine ring.[1] Here’s a systematic approach to troubleshooting:

Possible Causes & Solutions:

  • Unfavorable Electronics: The electron-withdrawing nature of the pyridine nitrogen hinders the reaction.

    • Solution: If possible, use a pyridylhydrazine starting material that has an electron-donating group (EDG), such as methoxy or methylthio, on the pyridine ring.[1] This increases the nucleophilicity and promotes cyclization.[1]

  • Inadequate Acid Catalysis: Standard conditions for indole synthesis may not be harsh enough.

    • Solution: A stronger acid or higher temperature may be necessary to drive the reaction.[1] Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.[1] However, be cautious of excessively harsh conditions which can lead to decomposition.[1]

  • Product Decomposition: High temperatures and strong acids can cause the desired azaindole product to decompose or lead to tar formation.[1]

    • Solution: Use the mildest effective acid catalyst at the lowest possible temperature.[1] Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent degradation of the product.[1] Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative decomposition.[1]

Quantitative Data Summary:

Reactant (Hydrazine)CarbonylCatalyst/SolventTemperature (°C)Yield (%)Reference
6-Methoxypyridin-3-ylhydrazineValeraldehyde4 wt% aq. H₂SO₄Reflux75%[15]
4-HydrazinopyridineCyclohexanonePPA140<10%[1]
2-Methoxy-4-hydrazinopyridineCyclohexanonePPA14065%[1]

Experimental Protocol: Synthesis of 2-Butyl-6-methoxy-4-azaindole [15]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_start Start cluster_troubleshoot Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield in Aza-Fischer Synthesis check_electronics Evaluate Ring Electronics start->check_electronics check_conditions Assess Reaction Conditions start->check_conditions check_stability Check Product Stability start->check_stability add_edg Add Electron-Donating Group (EDG) to Pyridylhydrazine check_electronics->add_edg Is ring too electron-deficient? stronger_acid Use Stronger Acid (e.g., PPA) or Higher Temperature check_conditions->stronger_acid Is reaction sluggish? milder_conditions Use Milder Conditions & Monitor Closely check_conditions->milder_conditions Is there decomposition/tar? check_stability->milder_conditions inert_atm Run Under Inert Atmosphere (N2/Ar) check_stability->inert_atm

Troubleshooting workflow for low yields in Aza-Fischer synthesis.
Issue 2: Poor Yield and Side Reactions in Bartoli Azaindole Synthesis

Q: My Bartoli reaction for a 4-azaindole is giving a low yield (<20%) and some uncharacterized byproducts. How can I optimize this reaction?

A: Low yields are a known issue in the Bartoli synthesis of azaindoles. Careful control of reaction parameters is essential.

Possible Causes & Solutions:

  • Insufficient Grignard Reagent: This reaction requires at least three equivalents of the vinyl Grignard reagent to proceed to completion.[8]

    • Solution: Ensure an excess of the vinyl Grignard reagent is used, typically 3 to 4 equivalents.[16] The quality of the Grignard reagent is also critical.[16]

  • Poor Temperature Control: The reaction is sensitive to temperature fluctuations.

    • Solution: Maintain strict temperature control. A typical procedure involves starting the addition of the Grignard reagent at -78 °C and then allowing the reaction to slowly warm to -20 °C.[16]

  • Intermolecular Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at a higher dilution can favor the desired intramolecular pathway and minimize byproduct formation.[16]

  • Substrate Reactivity: The nature of the substituent ortho to the nitro group influences the reaction yield.

    • Solution: Sterically bulky substituents adjacent to the nitro group on the pyridine ring have been observed to produce higher yields as they facilitate the[14][14]-sigmatropic rearrangement.[8][16]

Quantitative Data Summary:

Nitropyridine SubstrateGrignard ReagentEquivalents of GrignardTemperature (°C)Yield (%)Reference
2-Chloro-3-nitropyridineVinylmagnesium bromide3.2-78 to -2055-65%[9]
2-Methyl-3-nitropyridineVinylmagnesium bromide3.0-4070%[8]
3-NitropyridineVinylmagnesium bromide3.0-40No product[8]

Experimental Protocol: Synthesis of 7-Chloro-4-azaindole [9]

  • Reaction Setup: Prepare a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in dry THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to stir at -20 °C for 8 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a 20% aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

G cluster_mechanism Bartoli Azaindole Synthesis Pathway cluster_byproduct Potential Byproduct Pathway A o-Nitropyridine B Addition of 1st eq. Grignard A->B C Nitroso Intermediate B->C D Addition of 2nd eq. Grignard C->D E Aza-Oxy-Cope Intermediate D->E F [3,3]-Sigmatropic Rearrangement E->F G Cyclized Intermediate F->G H Deprotonation by 3rd eq. Grignard G->H K Intermolecular Reactions G->K High Concentration I Aromatization & Workup H->I J Azaindole Product I->J

Key steps in the Bartoli synthesis and a potential byproduct pathway.
Issue 3: Regioselectivity Problems in Azaindole Synthesis

Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired azaindole?

A: Regioselectivity is a common challenge, particularly in Fischer synthesis with unsymmetrical ketones and in electrophilic substitution reactions on the azaindole core.

Possible Causes & Solutions:

  • Fischer Synthesis with Unsymmetrical Ketones: The initial formation of the hydrazone can occur on either side of the ketone, leading to two different regioisomers.

    • Solution: The choice of acid catalyst and solvent can influence the product ratio.[1] Stronger acids may favor the formation of the more substituted enamine.[1] Steric hindrance on the ketone can also be used to direct the formation of one regioisomer. A systematic screening of catalysts and conditions is often necessary to optimize for the desired isomer.[1]

  • Electrophilic Substitution (C2 vs. C3): Electrophilic attack can occur at both the C2 and C3 positions of the pyrrole ring, leading to mixtures.

    • Solution:

      • Lower Temperature: Many electrophilic substitutions exhibit higher selectivity at lower temperatures (e.g., 0 °C or -78 °C).[14]

      • Milder Electrophile: Using a less reactive electrophile or a milder Lewis acid catalyst can increase selectivity for the more nucleophilic C3 position.[14]

      • Protecting Groups: Installing a directing group at the N1 position can influence the site of electrophilic attack.

Experimental Protocol: Regioselective Bromination of 4-Chloro-3-nitro-7-azaindole [17]

This protocol demonstrates how specific conditions can achieve high regioselectivity in the functionalization of a pre-formed azaindole.

  • Reaction Setup: To a solution of 4-chloro-3-nitro-7-azaindole (1.0 equivalent) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-5 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by HPLC).

  • Workup: Carefully pour the reaction mixture onto ice water.

  • Isolation: Filter the resulting precipitate, wash with water, and dry to yield 5-bromo-4-chloro-3-nitro-7-azaindole. This method reportedly provides the target product with excellent control of regioisomeric impurities.[17]

References

stability and storage of 5-Bromo-1H-pyrrolo[2,3-b]pyridine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Bromo-1H-pyrrolo[2,3-b]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Bromo-1H-pyrrolo[2,3-b]pyridine?

A1: 5-Bromo-1H-pyrrolo[2,3-b]pyridine should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture, direct sunlight, and heat sources.[4][5] For long-term storage, maintaining a cool and dry environment is recommended.[6]

Q2: Is 5-Bromo-1H-pyrrolo[2,3-b]pyridine stable under normal laboratory conditions?

A2: Yes, 5-Bromo-1H-pyrrolo[2,3-b]pyridine is stable under normal, recommended storage conditions.[1][4] However, it is sensitive to certain environmental factors and incompatible materials.

Q3: What are the known incompatibilities of this compound?

A3: This compound is incompatible with strong oxidizing agents and strong acids.[1][4] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the signs of degradation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine?

A4: While specific visual signs of degradation are not well-documented, any change from its typical appearance of an off-white to light yellow solid may indicate degradation.[4] Purity should be verified using analytical methods if degradation is suspected.

Q5: What hazardous decomposition products can be formed?

A5: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[1][4] Thermal decomposition can also release irritating gases and vapors.[1]

Troubleshooting Guide

This guide addresses common issues related to the stability and storage of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

Issue 1: Inconsistent Experimental Results

If you are experiencing inconsistent results in your experiments, it could be due to the degradation of your 5-Bromo-1H-pyrrolo[2,3-b]pyridine sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

    • Check for Incompatibilities: Confirm that the compound has not come into contact with strong oxidizing agents or strong acids.

    • Assess Purity: Re-evaluate the purity of your sample using an appropriate analytical method such as HPLC or NMR.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound for your experiments.

Issue 2: Visual Changes in the Compound

If you observe a change in the color or physical appearance of the compound, it may be a sign of degradation.

  • Troubleshooting Steps:

    • Compare to a Standard: If available, compare the appearance of your sample to a new, unopened sample.

    • Analytical Verification: Perform a purity analysis (e.g., melting point determination, HPLC, or NMR) to confirm the integrity of the compound. A broadened melting point range compared to the specification (178-179 °C) can indicate impurity.[4]

    • Proper Disposal: If the compound is found to be degraded, it should be disposed of according to local regulations for hazardous chemical waste.[5][6]

Data Presentation

Table 1: Storage and Stability Summary for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place[1][6]
Atmosphere Tightly closed container[1][2][4]
Light Sensitivity Keep away from direct sunlight and light[4][5]
Moisture Sensitivity Keep container tightly closed in a dry place[1][2][4]
Incompatible Materials Strong oxidizing agents, Strong acids[1][4]
Appearance Off-white to grey to light yellow solid[4]
Melting Point 178-179 °C[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 5-Bromo-1H-pyrrolo[2,3-b]pyridine.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-Bromo-1H-pyrrolo[2,3-b]pyridine sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for 5-Bromo-1H-pyrrolo[2,3-b]pyridine Stability Issues start Inconsistent Experimental Results or Visual Change in Compound check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage check_incompatibility Check for Contact with Incompatibles (Strong Oxidizers/Acids) check_storage->check_incompatibility assess_purity Assess Purity (e.g., HPLC, NMR, Melting Point) check_incompatibility->assess_purity decision Is Compound Degraded? assess_purity->decision use_fresh Use a Fresh, Unopened Sample decision->use_fresh Yes continue_work Continue Experiment decision->continue_work No dispose Dispose of Degraded Compound Following Regulations use_fresh->dispose use_fresh->continue_work

Caption: Troubleshooting workflow for stability issues.

Logical_Relationship_Storage Key Factors for Maintaining 5-Bromo-1H-pyrrolo[2,3-b]pyridine Stability compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine stability Chemical Stability compound->stability storage_conditions Proper Storage Conditions storage_conditions->stability cool_dry Cool & Dry Environment storage_conditions->cool_dry dark Protection from Light storage_conditions->dark sealed Tightly Sealed Container storage_conditions->sealed avoid_incompatibles Avoid Incompatible Materials avoid_incompatibles->stability oxidizers Strong Oxidizing Agents avoid_incompatibles->oxidizers acids Strong Acids avoid_incompatibles->acids

Caption: Factors influencing compound stability.

References

Validation & Comparative

Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology. This guide provides a comparative validation of a promising 1H-pyrrolo[2,3-b]pyridine derivative, herein designated as Compound 4h, focusing on its inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family. The performance of Compound 4h is benchmarked against established multi-kinase inhibitors, Lenvatinib and Regorafenib, which are known to target FGFRs among other kinases.

Comparison of Kinase Inhibitory Activity

The inhibitory potency of Compound 4h and its alternatives was evaluated against the four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetCompound 4h (IC50 nM)Lenvatinib (IC50 nM)Regorafenib (IC50 nM)
FGFR1761202
FGFR2927Not Reported
FGFR32552Not Reported
FGFR471243Not Reported

Data for Compound 4h was obtained from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1][2] Data for Lenvatinib and Regorafenib were compiled from publicly available pharmacological data.[3][4][5]

The data reveals that Compound 4h exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[1][2] Notably, its potency against FGFR1 is significantly higher than that of Lenvatinib and Regorafenib.[3][5] While Lenvatinib shows broad-spectrum activity against all four FGFR isoforms, Compound 4h demonstrates a degree of selectivity, with considerably lower potency against FGFR4.[1][2][3]

Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the activation of a receptor tyrosine kinase (RTK), such as FGFR. Upon ligand binding, the receptor dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of multiple intracellular cascades, including the RAS-RAF-MEK-ERK pathway, which ultimately regulates gene expression and cellular processes like proliferation and survival. Kinase inhibitors, such as the 1H-pyrrolo[2,3-b]pyridine derivatives, act by blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Translocates to Nucleus Inhibitor Kinase Inhibitor (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->RTK Inhibits (ATP Competition) GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of test compounds against FGFR. This protocol is based on a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the inhibitory effect of a test compound on the enzymatic activity of a specific FGFR isoform.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

  • Substrate peptide (e.g., Poly(E,Y)4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 2 µL of the FGFR enzyme solution (at a pre-determined optimal concentration) to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP (at a concentration close to its Km for the specific kinase).

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow

The diagram below outlines the key steps in the in vitro kinase inhibition assay described above.

G start Start compound_prep Prepare Serial Dilution of Test Compound start->compound_prep reaction_setup Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) compound_prep->reaction_setup incubation1 Incubate at RT (60 min) reaction_setup->incubation1 add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation1->add_adp_glo incubation2 Incubate at RT (40 min) add_adp_glo->incubation2 add_detection_reagent Add Kinase Detection Reagent (Generate Luminescence) incubation2->add_detection_reagent incubation3 Incubate at RT (30 min) add_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Analyze Data and Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

References

Efficacy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives, focusing on their anticancer properties. The core structure, a fusion of 5-bromoisatin with a pyridine ring, is a recognized privileged scaffold in medicinal chemistry, known for its potential as a kinase inhibitor. This document summarizes key experimental data, details the methodologies used for efficacy assessment, and visualizes the likely signaling pathways affected by these compounds.

Comparative Efficacy Against Cancer Cell Lines

A significant study on a series of 5-bromo-7-azaindolin-2-one derivatives, which are closely related to the this compound core, has demonstrated their potent in vitro antitumor activity. The efficacy of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay, with the established multi-kinase inhibitor Sunitinib used as a reference. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of the cancer cells, are presented below.

Compound IDModificationHepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)Skov-3 (Ovarian Cancer) IC50 (µM)
23p N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide2.3572.8993.012
23c N-[3-(pyrrolidin-1-yl)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamideNot Reported3.103Not Reported
23d N-[2-(piperidin-1-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamideNot ReportedNot Reported3.721
Sunitinib (Reference Drug)31.59429.25725.808

Caption: In vitro cytotoxic activity of selected 5-bromo-7-azaindolin-2-one derivatives and Sunitinib against human cancer cell lines.[1]

The data clearly indicates that several of the synthesized 5-bromo-7-azaindolin-2-one derivatives exhibit significantly higher potency than Sunitinib against the tested cancer cell lines. Notably, compound 23p demonstrated broad-spectrum activity, being 8.4 to 11.3 times more potent than Sunitinib across all three cell lines.[1] Compounds 23c and 23d also showed remarkable potency against A549 and Skov-3 cell lines, respectively.[1]

Experimental Protocols

The primary method used to evaluate the cytotoxic efficacy of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for In Vitro Cytotoxicity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, Skov-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • Sunitinib (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds and Sunitinib are serially diluted in the culture medium to various concentrations. The medium from the wells is replaced with 100 µL of the medium containing the diluted compounds. Control wells receive medium with DMSO at the same concentration as the treatment wells.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The structural similarity of this compound derivatives to known multi-kinase inhibitors like Sunitinib suggests their likely mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer. The primary targets are likely receptor tyrosine kinases (RTKs), which would subsequently affect downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, both of which are critical for cell proliferation, survival, and angiogenesis.

Experimental Workflow for Efficacy Evaluation

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Efficacy Testing cluster_2 Data Interpretation synthesis Synthesis of 5-Bromo Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution treatment Treatment with Serial Dilutions dissolution->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay (48-72h Incubation) treatment->mtt_assay data_analysis IC50 Value Determination mtt_assay->data_analysis comparison Comparison with Reference Drug (Sunitinib) data_analysis->comparison sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound derivatives.

Postulated Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5-Bromo-1H-pyrrolo[2,3-b]pyridine -2,3-dione Derivative Inhibitor->RTK Inhibition

Caption: Postulated inhibition of RTK signaling by this compound derivatives.

References

Structure-Activity Relationship of 5-Bromo-7-Azaindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-bromo-7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively bind to the ATP-binding site of various kinases, acting as a hinge-binder.[2] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-bromo-7-azaindole analogs, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological activity of 5-bromo-7-azaindole analogs is highly dependent on the nature and position of substituents. The following tables summarize the in vitro potency of various analogs against different cancer cell lines and kinases.

Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A study on (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamide derivatives revealed potent anticancer activity against several human cancer cell lines. The general structure and the corresponding IC50 values from an MTT assay are presented below.

General Structure:

G cluster_0 5-Bromo-7-azaindolin-2-one Core core N1 N C2 C=O N1->C2 C3 C C2->C3 C3a C C3->C3a CH =CH- C3->CH C4 C C3a->C4 C_pyrrole C C3a->C_pyrrole N7 N C6 C N7->C6 C5 C-Br C6->C5 C5->C4 C4->N1 C_pyrrole->N7 pyrrole 2,4-dimethyl-1H-pyrrole-3-carboxamide CH->pyrrole R R pyrrole->R MAPK_ERK_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation_Survival Vemurafenib Vemurafenib (5-Bromo-7-azaindole analog) Vemurafenib->BRAF inhibits Experimental_Workflow Start Start: 5-Bromo-7-azaindole Synthesis Synthesis of Analogs (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bio_Assays Biological Evaluation Purification->Bio_Assays Kinase_Assay In Vitro Kinase Assay (IC50 determination) Bio_Assays->Kinase_Assay Cell_Assay Cell-based Assay (MTT) (Anticancer Activity) Bio_Assays->Cell_Assay SAR_Analysis SAR Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Optimized Lead Compound Lead_Optimization->End SAR_Logic cluster_core 5-Bromo-7-Azaindole Core cluster_substituents Substituent Effects Core Provides H-bonding to kinase hinge Biological_Activity Biological Activity (Potency & Selectivity) Core->Biological_Activity Foundation Position5 5-Position (Bromo) - Synthetic handle - Modulates potency & selectivity Position5->Biological_Activity Key determinant Position3 3-Position - Influences interaction with hydrophobic pocket Position3->Biological_Activity Fine-tuning Other_Positions Other Positions (N1, C2, etc.) - Affect solubility & metabolism Other_Positions->Biological_Activity Modulates properties

References

comparative study of azaindole isomers as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Azaindole Isomers as Kinase Inhibitors for Researchers, Scientists, and Drug Development Professionals.

The strategic placement of a nitrogen atom within the indole scaffold, forming azaindole isomers, has profound implications for the development of kinase inhibitors. This guide provides an objective, data-driven comparison of 4-, 5-, 6-, and 7-azaindole isomers, highlighting their differential performance against various kinase targets and elucidating the underlying structure-activity relationships. The azaindole scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine hinge-binding motif of ATP, a key molecule in the phosphorylation process central to kinase function[1][2][3]. The position of the nitrogen atom significantly influences the physicochemical properties, such as solubility and lipophilicity, and the biological activity of these compounds[1][4].

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of azaindole isomers is highly dependent on the specific kinase target. The following tables summarize the quantitative data from various studies, showcasing the comparative efficacy of the four positional isomers.

Azaindole IsomerTarget KinaseIC50 (nM)Observations
4-Azaindole p38α MAP Kinase-Forms a critical hydrogen bond with Lys53, leading to improved inhibitory potential compared to 5-azaindole analogs.[5]
c-Met20 and 70Two N-nitrobenzenesulfonyl-4-azaindole derivatives were identified as potent c-Met inhibitors.[1][6]
PAK1<10Analogs showed superior biochemical activity and up to 24-fold selectivity for group I over group II PAKs.[7]
VEGFR2~10-fold higher than 7-azaindole-
5-Azaindole Cdc7-Derivatives exhibited potent inhibitory activity, while other isomers showed lower activity and selectivity.[1][4]
VEGFR2~10-fold higher than 7-azaindole-
6-Azaindole VEGFR248-
GSK3β9-
DYRK1A-Derivatives were considerably less active than the 7-azaindole counterparts.[6]
7-Azaindole VEGFR237-
GSK3βInactive-
Haspin14Compound 8l was identified as the most potent Haspin inhibitor.[8]
CDK9/CyclinT-Compounds 8g and 8h acted as dual inhibitors of CDK9/CyclinT and Haspin.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments typically involved in the evaluation of azaindole isomers as kinase inhibitors.

General Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials :

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

    • Test compounds (azaindole isomers) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Microplates (e.g., 384-well)

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the microplate wells.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials :

    • Cancer cell line (e.g., MCF-7)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (azaindole isomers) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualization

The following diagrams, created using Graphviz, illustrate key concepts and workflows relevant to the study of azaindole isomers as kinase inhibitors.

G cluster_synthesis Synthesis & Characterization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start Starting Materials Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Biochemical Biochemical Assays (Kinase Inhibition, IC50) Characterization->Biochemical Cellular Cellular Assays (Proliferation, Cytotoxicity) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_ID Lead Identification SAR->Lead_ID Optimization Chemical Modification Lead_ID->Optimization ADME_Tox ADME/Tox Profiling Optimization->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: General workflow for the discovery and development of azaindole-based kinase inhibitors.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Azaindole Isomer (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Simplified representation of a receptor tyrosine kinase signaling pathway and the point of intervention for azaindole inhibitors.

G AzaindoleIsomers Azaindole Isomers 4-Azaindole 5-Azaindole 6-Azaindole 7-Azaindole Properties Key Properties Influenced by N Position Physicochemical Properties (Solubility, logP) H-bond Donor/Acceptor Profile Kinase Binding Affinity & Selectivity Metabolic Stability AzaindoleIsomers->Properties Outcome Biological Outcome Potency (IC50) Selectivity Profile Cellular Efficacy ADME-Tox Profile Properties->Outcome

Caption: Logical relationship between azaindole isomer structure, physicochemical properties, and biological activity.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Bromo-7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 5-bromo-7-azaindole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, most notably with the development of Vemurafenib, a targeted therapy for BRAF V600E-mutated melanoma. This guide provides a comparative analysis of the cross-reactivity profiles of 5-bromo-7-azaindole based inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor selectivity.

The 7-azaindole core mimics the purine structure of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases.[1] The bromine atom at the 5-position serves as a versatile chemical handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of potency and selectivity.[1] While these inhibitors can be exquisitely potent against their intended targets, off-target effects are a critical consideration in drug development, potentially leading to adverse effects or providing opportunities for drug repositioning. This guide delves into the cross-reactivity profiles of these inhibitors, offering a valuable resource for researchers in the field.

Kinase Inhibition Profile: A Comparative Analysis

To illustrate the cross-reactivity of 5-bromo-7-azaindole based inhibitors, we present a summary of the inhibitory activity of Vemurafenib, a well-characterized inhibitor of this class, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseIC50 (nM)Kinase FamilyNotes
BRAF V600E 31 Serine/Threonine KinasePrimary target; mutant form driving melanoma.
BRAF (wild-type)100Serine/Threonine KinaseLower potency against the wild-type form.
c-RAF-148Serine/Threonine KinaseSignificant activity against another RAF family member.
SRMS18Tyrosine KinasePotent off-target activity.
ACK119Tyrosine KinasePotent off-target activity.
KHS151Serine/Threonine KinaseOff-target activity.
FGR63Tyrosine KinaseOff-target activity.

This table summarizes publicly available IC50 data for Vemurafenib. A comprehensive kinome scan would provide a more complete picture of its selectivity.

Experimental Protocols for Kinase Profiling

Accurate determination of inhibitor cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro kinase assays used for profiling inhibitor selectivity.

In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay format is a widely used method for measuring kinase activity in a high-throughput format.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., 5-bromo-7-azaindole based compound)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin (if using a biotinylated substrate)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test inhibitor or DMSO (for control wells).

    • Kinase enzyme solution.

    • Substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. The percent inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the data to a dose-response curve.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and test inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by 5-bromo-7-azaindole based inhibitors and a typical experimental workflow for cross-reactivity profiling.

RAF_MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 5-Bromo-7-Azaindole Inhibitor (e.g., Vemurafenib) Inhibitor->RAF Inhibition

RAF-MEK-ERK Signaling Pathway Inhibition

Kinase_Profiling_Workflow Compound 5-Bromo-7-Azaindole Inhibitor Library AssayPlate Assay Plate Preparation (Inhibitor + Kinase + Substrate/ATP) Compound->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Incubation Kinase Reaction Incubation AssayPlate->Incubation Detection Signal Detection (e.g., TR-FRET, Luminescence) Incubation->Detection DataAnalysis Data Analysis (% Inhibition, IC50 Determination) Detection->DataAnalysis SelectivityProfile Selectivity Profile (Cross-Reactivity Assessment) DataAnalysis->SelectivityProfile

Kinase Cross-Reactivity Profiling Workflow

References

A Comparative Guide to the Analytical Validation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a heterocyclic compound of interest in pharmaceutical research. Given the limited availability of directly published, validated analytical methods for this specific molecule, this document outlines a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The performance data presented is extrapolated from validated methods for structurally related brominated and heterocyclic compounds to provide a realistic benchmark for method development and validation.

Introduction to Analytical Validation

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of data used for quality control, stability testing, and regulatory submissions. For a novel compound like this compound, robust analytical methods are essential for purity assessment, quantification in various matrices, and identification of potential impurities and degradation products.

Proposed Analytical Methods and Comparative Data

This section details two primary analytical techniques for the quantification and purity assessment of this compound: a Reversed-Phase HPLC (RP-HPLC) method and an LC-MS/MS method.

Method 1: Proposed Stability-Indicating RP-HPLC Method

A stability-indicating RP-HPLC method is fundamental for the routine quality control and stability assessment of active pharmaceutical ingredients (APIs). The proposed method is designed to separate the main component from its potential degradation products and process-related impurities.

Table 1: Proposed RP-HPLC Method Parameters and Validation Data

ParameterProposed Method SpecificationTypical Performance Data (based on related compounds)
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)-
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient)-
Flow Rate1.0 mL/min-
DetectionUV at 254 nm-
Column Temperature30 °C-
Injection Volume10 µL-
Validation Parameters
Linearity (r²)≥ 0.9990.9995
Range1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD)Report~0.1 µg/mL
Limit of Quantitation (LOQ)Report~0.3 µg/mL
SpecificityNo interference from blank, placebo, and degradation productsPeak purity > 99.9%
Robustness% RSD ≤ 2.0% after minor changesRobust to minor changes in flow rate and mobile phase composition
Method 2: Proposed High-Sensitivity LC-MS/MS Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is the preferred choice. This method offers superior specificity through the monitoring of specific precursor-to-product ion transitions.

Table 2: Proposed LC-MS/MS Method Parameters and Validation Data

ParameterProposed Method SpecificationTypical Performance Data (based on related compounds)
Chromatographic Conditions
ColumnC18 (e.g., 50 mm x 2.1 mm, 1.8 µm)-
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient)-
Flow Rate0.4 mL/min-
Mass Spectrometry Conditions
Ionization ModeElectrospray Ionization (ESI), Positive-
Monitored Transition (MRM)To be determined experimentally (e.g., [M+H]+ → fragment ions)-
Validation Parameters
Linearity (r²)≥ 0.9950.998
Range0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery)85.0 - 115.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 15%< 10%
Limit of Detection (LOD)Report~0.02 ng/mL
Limit of Quantitation (LOQ)Report~0.05 ng/mL
SpecificityNo interference at the retention time of the analyteHigh

Experimental Protocols

Protocol 1: RP-HPLC Method Development and Validation
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • For assay determination, prepare sample solutions at a target concentration within the linear range.

  • Forced Degradation Studies:

    • Subject the drug substance to stress conditions as per ICH guidelines (acidic, basic, oxidative, thermal, and photolytic stress).

    • Analyze the stressed samples to assess the separation of degradation products from the parent peak, thus establishing the stability-indicating nature of the method.

  • Validation Procedure:

    • Specificity: Inject blank, placebo, and stressed samples to ensure no interference with the main analyte peak.

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by performing the analysis on different days with different analysts.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, column temperature) and evaluate the impact on the results.

Protocol 2: LC-MS/MS Method Development and Validation
  • Tuning and Optimization:

    • Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal ionization parameters and identify the precursor ion (likely [M+H]+).

    • Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). The presence of bromine should result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the precursor and any bromine-containing fragment ions.

  • Sample Preparation for Bioanalysis (if applicable):

    • Develop a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.

  • Validation Procedure:

    • Follow a similar validation protocol as for the HPLC method, but with acceptance criteria appropriate for bioanalytical methods if applicable (as per FDA or EMA guidelines).

Visualization of Workflows

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_report Finalization Standard_Prep Standard Preparation Method_Optimization Chromatographic Optimization Standard_Prep->Method_Optimization Sample_Prep Sample Preparation Sample_Prep->Method_Optimization Forced_Degradation Forced Degradation Studies Method_Optimization->Forced_Degradation Linearity Linearity & Range Method_Optimization->Linearity Specificity Specificity Forced_Degradation->Specificity Validation_Report Validation Report Specificity->Validation_Report Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Validation_Report

Caption: HPLC Method Validation Workflow.

LCMS_Method_Overview cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Injection Sample Injection LC_Separation LC Separation (C18 Column) Sample_Injection->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Quadrupole 1) Ionization->Precursor_Selection Fragmentation Fragmentation (Collision Cell) Precursor_Selection->Fragmentation Product_Ion_Detection Product Ion Detection (Quadrupole 3) Fragmentation->Product_Ion_Detection Data_Acquisition Data Acquisition Product_Ion_Detection->Data_Acquisition

Caption: LC-MS/MS Analytical Workflow.

Comparison of Analytical Alternatives

Table 3: Comparison of HPLC and LC-MS/MS Methods

FeatureRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio of specific ion transitions.
Sensitivity Moderate (µg/mL range).Very high (pg/mL to ng/mL range).
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, highly specific due to MRM transitions.
Application Routine QC, purity testing, stability studies.Bioanalysis, trace impurity analysis, metabolite identification.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Complexity Relatively simple to operate and maintain.More complex, requires specialized expertise.
Structural Info Limited to UV spectrum.Provides mass and fragmentation data, aiding in structural elucidation.
Other Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation and confirmation of the this compound chemical structure. Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for a reference standard of the same compound.

  • Infrared (IR) Spectroscopy: Useful for the identification of functional groups present in the molecule, serving as a confirmatory identification test.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Generally not suitable for this compound due to its likely low volatility and thermal instability. Derivatization may be required, adding complexity to the method.

Conclusion

For the routine analysis and quality control of this compound, a validated, stability-indicating RP-HPLC method is the most appropriate choice due to its robustness, cost-effectiveness, and sufficient sensitivity for these applications. For analyses requiring higher sensitivity and selectivity, such as in biological matrices or for the detection of trace-level impurities, a validated LC-MS/MS method is superior. The choice of the analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the intended purpose of the data. The provided protocols and performance data serve as a comprehensive starting point for the development and validation of robust analytical methods for this compound.

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe management and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione, ensuring operational safety and regulatory compliance in research and development environments.

This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment, protecting personnel, and ensuring compliance with environmental regulations. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

I. Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1]

  • Skin Irritation: Causes skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation persists, get medical advice/attention.[2]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[2]

II. Personal Protective Equipment (PPE) Requirements

When handling this compound, especially during disposal procedures, the following minimum PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Body Protection Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is advised.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

III. Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste. As a brominated organic compound, it falls under the category of halogenated organic waste .

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal.

  • Do: Collect all waste containing this compound in a designated, compatible waste container labeled "Halogenated Organic Waste".[3][4] This includes the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper).

  • Do Not: Mix halogenated organic waste with non-halogenated organic waste.[5] Mixing these waste streams significantly increases disposal costs and complexity.[5]

  • Do Not: Mix with other waste categories such as strong acids, bases, oxidizers, or aqueous waste.[3][5]

Step 2: Container Selection and Management

  • Container Type: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or bottle, for collecting liquid waste.[6] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[6] For solid waste, use a clearly labeled, sealed bag or container.

  • Container Condition: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent leaks or vapor release.[4]

  • Filling Level: Do not fill liquid waste containers more than 90% full to allow for vapor expansion and prevent spills.

Step 3: Labeling

Accurate and thorough labeling is a legal requirement and essential for safety.

  • The waste container must be clearly labeled with the words "Hazardous Waste" .[7]

  • List all chemical constituents and their approximate percentages on the label. For this compound, write out the full chemical name.[1][4]

  • Indicate the relevant hazards by checking the appropriate boxes on the hazardous waste tag (e.g., "Toxic").[1]

  • Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8]

  • The SAA must be at or near the point of generation.[9]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

  • Keep the container closed at all times except when adding waste.[1][9]

  • Store away from incompatible materials, heat sources, and high-traffic areas.[6]

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowed time (consult your institution's specific guidelines, often 6-12 months), arrange for its collection.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[1]

  • Follow their specific procedures for waste pickup requests.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If safe to do so, close the sash of the fume hood and increase ventilation.

    • Contact your institution's EHS or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

V. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Pickup A Waste Generation (e.g., reaction quench, contaminated labware) B Identify as Halogenated Organic Waste A->B C Select Compatible Waste Container B->C D Add Waste to Container C->D E Label Container: 'Hazardous Waste' + Contents D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Closed F->G H Request EHS Pickup (when full or time limit reached) G->H I Approved Waste Disposal Plant H->I Final Disposal (by licensed facility)

Caption: Waste Disposal Workflow for this compound.

This guide is intended to provide essential operational and safety information. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and refer to the Safety Data Sheet (SDS) for this compound before handling. Your institutional Environmental Health and Safety (EHS) department is the primary resource for any questions regarding hazardous waste management.

References

Personal protective equipment for handling 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the known hazards of similar pyridine compounds.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine and its derivatives.[2][3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[2]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.Protects skin from contact, which can be harmful. The flammability of pyridine compounds makes flame-retardant material a critical safety measure.[3]
Respiratory Protection All handling should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine fumes can be harmful if inhaled, leading to respiratory irritation, headaches, and dizziness.[1][3]

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated place, away from sources of ignition and heat.[2][4]

  • All containers holding the chemical must be clearly labeled.[2]

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling the material.[4]

Accidental Spill Response:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[1]

  • Collect: Carefully collect the absorbed material into a sealed, properly labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • This material should be disposed of as hazardous waste.

  • Contact a licensed professional waste disposal service.

  • Adhere to all local, state, and federal environmental regulations for chemical waste disposal.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal Assess_Hazards Assess Hazards & Review SDS of Similar Compounds Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Proceed with Caution Work_in_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Hood Begin Experiment Keep_Closed Keep Container Tightly Closed Work_in_Hood->Keep_Closed Collect_Waste Collect Waste in Labeled Container Work_in_Hood->Collect_Waste Avoid_Ignition Avoid Ignition Sources Keep_Closed->Avoid_Ignition Decontaminate_Area Decontaminate Work Area Avoid_Ignition->Decontaminate_Area Experiment Complete Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Hazardous Dispose as Hazardous Waste via Licensed Service Collect_Waste->Dispose_Hazardous

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.